3-Nitrobenzaldoxime
Description
The exact mass of the compound Benzaldehyde, 3-nitro-, oxime is 166.03784206 g/mol and the complexity rating of the compound is 188. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
20747-39-1 |
|---|---|
Molecular Formula |
C7H6N2O3 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
N-[(3-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H |
InChI Key |
GQMMRLBWXCGBEV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N\O |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 3-Nitrobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzaldoxime is an organic compound characterized by a nitro group at the meta position of a benzaldehyde oxime. This molecule serves as a significant intermediate in various chemical syntheses and holds potential for further investigation in medicinal chemistry and materials science. The presence of the nitro group, a potent electron-withdrawing substituent, significantly influences the electronic distribution and reactivity of the aromatic ring and the oxime moiety. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, based on available scientific data.
Chemical Structure and Identification
The fundamental structure of this compound consists of a benzene ring substituted with a nitro group and an aldoxime group at positions 1 and 3, respectively. The oxime functional group can exist as two geometric isomers, (E) and (Z), also referred to as syn and anti.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-[(3-nitrophenyl)methylidene]hydroxylamine[1] |
| Synonyms | m-Nitrobenzaldoxime, 3-Nitrobenzaldehyde oxime[1] |
| CAS Number | 3431-62-7[1] |
| Molecular Formula | C₇H₆N₂O₃[1] |
| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C=NO[1] |
| InChI Key | GQMMRLBWXCGBEV-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 166.13 g/mol | |
| Melting Point | 123-125 °C | |
| Boiling Point | 295.2 °C at 760 mmHg (Predicted) | |
| Density | 1.33 g/cm³ (Predicted) | |
| Solubility | Data not readily available. Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and chloroform, similar to its precursor, 3-nitrobenzaldehyde. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While detailed spectral data with peak assignments for this compound is not extensively published, a comprehensive vibrational analysis has been performed.
A detailed study of the Fourier Transform Infrared (FTIR) and FT-Raman spectra of m-nitrobenzaldehyde oxime (MNBO) has been conducted. The vibrational frequencies were recorded in the ranges of 4000-400 cm⁻¹ for FTIR and 3500-50 cm⁻¹ for FT-Raman. The study includes a complete vibrational assignment of the fundamental modes of the compound, supported by density functional theory (DFT) calculations.
Table 3: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Data Summary |
| ¹H NMR | Specific chemical shifts and coupling constants for this compound are not readily available in the searched literature. For the precursor, 3-nitrobenzaldehyde, the aldehyde proton appears at δ 10.14 ppm, and the aromatic protons are in the range of δ 7.78-8.70 ppm. |
| ¹³C NMR | Specific peak assignments for this compound are not readily available. For 3-nitrobenzaldehyde, the aldehydic carbon is observed at δ 189.9 ppm, and the aromatic carbons appear between δ 124.49 and 148.79 ppm. |
| FTIR Spectroscopy | A complete vibrational analysis has been performed. Key expected absorptions include O-H stretching, C=N stretching of the oxime group, N-O stretching of the nitro group, and C-H and C=C stretching of the aromatic ring. |
| Mass Spectrometry | Detailed fragmentation patterns are not available. The molecular ion peak [M]⁺ would be expected at m/z = 166. |
Experimental Protocols
Synthesis of this compound
The primary route for the synthesis of this compound is the condensation reaction between 3-nitrobenzaldehyde and hydroxylamine. A detailed experimental protocol, adapted from the synthesis of the similar compound o-nitrobenzaldoxime, is provided below.
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Methanol
-
Water
-
Sodium hydroxide or sodium carbonate (optional, for neutralization)
Procedure:
-
Dissolve 3-nitrobenzaldehyde in methanol in a reaction flask.
-
Prepare an aqueous solution of hydroxylamine hydrochloride.
-
If desired, neutralize the hydroxylamine hydrochloride solution with a stoichiometric amount of a base like sodium hydroxide or sodium carbonate to liberate the free hydroxylamine.
-
Add the hydroxylamine solution dropwise to the solution of 3-nitrobenzaldehyde with stirring, maintaining the temperature at approximately 30 °C.
-
After the addition is complete, continue stirring the mixture at the same temperature for a few hours to ensure the reaction goes to completion.
-
Dilute the reaction mixture with water to precipitate the this compound product.
-
Collect the crystalline product by filtration.
-
Wash the crystals with water to remove any remaining impurities.
-
Dry the purified this compound.
Purification: Recrystallization from a suitable solvent system, such as a mixture of toluene and petroleum ether, can be employed for further purification.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity
The chemical reactivity of this compound is influenced by both the oxime and the nitro functional groups.
-
Dehydration to 3-Nitrobenzonitrile: The aldoxime can be dehydrated to form 3-nitrobenzonitrile. This transformation can be achieved using various dehydrating agents.
-
Deoximation to 3-Nitrobenzaldehyde: The oxime can be converted back to its parent aldehyde, 3-nitrobenzaldehyde, through deoximation reactions.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding 3-aminobenzaldoxime.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of published research on the specific biological activities and signaling pathways of this compound. While studies on "nitro compounds" and "benzaldehydes" in general have shown a wide range of biological effects, including antimicrobial and anticancer activities, these findings are not directly attributable to this compound without specific experimental evidence. Therefore, no signaling pathway diagrams can be provided at this time.
The precursor, 3-nitrobenzaldehyde, has been investigated for its potential in photodynamic therapy for cancer and has been shown to possess weak genotoxic activity in some assays. However, it is crucial to note that the biological profile of this compound may differ significantly from its precursor.
Structural Information
Crystal Structure
Detailed crystallographic data for this compound is not available in the searched literature. However, the crystal structure of its para-isomer, syn-p-Nitrobenzaldoxime, has been determined. It crystallizes in the monoclinic system with the space group P2₁/c. The unit cell parameters for the para-isomer are a = 6.252(9) Å, b = 4.88(1) Å, and c = 24.75(3) Å, with a β angle of 94.66(4)°. While this provides some insight into the molecular geometry of nitrobenzaldoximes, the crystal packing and intermolecular interactions of the meta-isomer may differ.
Caption: A logical workflow for the synthesis and structural elucidation of this compound.
Conclusion
This compound is a well-defined chemical entity with established methods for its synthesis and characterization. Its chemical properties are largely dictated by the interplay between the aromatic nitro group and the aldoxime functionality. While comprehensive spectroscopic and crystallographic data for the meta-isomer are not fully available in the public domain, the information on related compounds provides a strong basis for its identification and further study. The most significant gap in the current knowledge of this compound lies in its biological activity. Future research in this area is warranted to explore its potential applications in drug development and other fields.
References
3-Nitrobenzaldoxime: A Technical Overview for Scientific Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzaldoxime is an organic chemical compound that belongs to the family of oximes. The presence of a nitro group on the benzaldehyde scaffold makes it a subject of interest in various chemical syntheses. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential areas of application, with a focus on data relevant to research and development. While this compound itself is primarily recognized as a chemical intermediate, the broader class of nitro-containing compounds exhibits a wide range of biological activities, suggesting potential avenues for future investigation. Its precursor, 3-nitrobenzaldehyde, is a known intermediate in the synthesis of certain pharmaceuticals, including dihydropyridine calcium channel blockers.[1] This document aims to serve as a foundational resource for professionals working with this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below. It is important to note the existence of geometric isomers ((E) and (Z)) due to the carbon-nitrogen double bond in the oxime group, which can influence the compound's physical properties such as melting point.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 3431-62-7[2][3][4] |
| 3717-29-1 ((E)-isomer) | |
| 3717-30-4 ((Z)-isomer) | |
| 20747-39-1[2] | |
| Molecular Formula | C₇H₆N₂O₃ |
| Molecular Weight | 166.13 g/mol |
| IUPAC Name | (NE)-N-[(3-nitrophenyl)methylidene]hydroxylamine |
Table 2: Physical Properties of this compound
| Property | Value |
| Melting Point | 123-125 °C |
| 121 °C ((E)-isomer) | |
| Boiling Point | 295.2 °C at 760 mmHg (Predicted) |
| Density | 1.33 g/cm³ (Predicted) |
| pKa | 10.27 (Predicted) |
Table 3: Synonyms for this compound
| m-Nitrobenzaldoxime | 3-Nitrobenzaldehyde oxime |
| m-Nitrobenzaldehyde, oxime | Benzaldehyde, 3-nitro-, oxime |
| NSC34 | (NZ)-N-[(3-nitrophenyl)methylidene]hydroxylamine |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 3-nitrobenzaldehyde with hydroxylamine. A general and adaptable experimental protocol, based on the synthesis of the related compound o-nitrobenzaldoxime, is provided below.
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Methanol
-
Water
-
Stirring apparatus
-
Reaction flask
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Dissolve 3-nitrobenzaldehyde in methanol in a reaction flask equipped with a stirrer.
-
Prepare an aqueous solution of hydroxylamine hydrochloride.
-
While maintaining the temperature of the 3-nitrobenzaldehyde solution at approximately 30°C, add the hydroxylamine hydrochloride solution dropwise over a period of 30 minutes with continuous stirring.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2 hours.
-
Upon completion of the reaction, dilute the mixture with water to precipitate the product.
-
Collect the crystalline this compound by filtration.
-
Wash the collected crystals with water to remove any remaining impurities.
-
Dry the purified product.
The expected yield for this type of reaction is generally high, often exceeding 90%.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound from its precursors.
References
An In-depth Technical Guide to the Synthesis of 3-Nitrobenzaldoxime from 3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-nitrobenzaldoxime from 3-nitrobenzaldehyde. The document details the chemical reaction, experimental protocols, and characterization of the final product, designed to be a valuable resource for professionals in organic synthesis and drug development.
Introduction
This compound is an organic compound with potential applications as an intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its synthesis from 3-nitrobenzaldehyde is a classic example of an oximation reaction, a fundamental transformation in organic chemistry. This guide presents a detailed methodology for this conversion, including reaction conditions, purification techniques, and comprehensive characterization data.
Reaction Scheme and Mechanism
The synthesis of this compound proceeds via a condensation reaction between 3-nitrobenzaldehyde and hydroxylamine. The reaction is a nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the oxime.
The reaction is typically carried out in a protic solvent, such as ethanol or methanol, and can be facilitated by the presence of a base to neutralize the hydrochloride salt of hydroxylamine, thereby liberating the more nucleophilic free hydroxylamine.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 58 |
| This compound | C₇H₆N₂O₃ | 166.14 | 121-123[1] |
Table 2: Spectroscopic Data for 3-Nitrobenzaldehyde (Starting Material)
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ 10.14 (s, 1H, -CHO), 8.70 (s, 1H, Ar-H), 8.50 (d, 1H, Ar-H), 8.27 (d, 1H, Ar-H), 7.78 (t, 1H, Ar-H)[2][3] |
| ¹³C NMR (CDCl₃) | δ 189.9 (C=O), 148.7, 135.5, 134.2, 130.5, 128.0, 123.2 (Ar-C)[3] |
| IR (KBr, cm⁻¹) | ~3080 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1700 (C=O), ~1530, 1350 (NO₂) |
Table 3: Spectroscopic Data for this compound (Product)
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR | Data not explicitly found in search results. |
| ¹³C NMR | Data not explicitly found in search results. |
| IR (KBr, cm⁻¹) | ~3250 (O-H), ~1610 (C=N), ~1530, 1350 (NO₂)[4] |
Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of o-nitrobenzaldoxime and is expected to yield the desired this compound with high purity.
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Pyridine
-
Ethanol (95%) or Methanol
-
Deionized water
-
Filter paper
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel, etc.)
-
Magnetic stirrer and hotplate
-
Melting point apparatus
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzaldehyde (1.0 equivalent) in a suitable volume of 95% ethanol or methanol.
-
Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1-1.2 equivalents) and a molar equivalent of a base such as sodium carbonate or pyridine in a minimal amount of water or ethanol.
-
Reaction: Slowly add the hydroxylamine solution to the stirred solution of 3-nitrobenzaldehyde at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours at room temperature or with gentle heating.
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude this compound.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water to remove any inorganic impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification (Recrystallization): Recrystallize the crude this compound from a suitable solvent system, such as an ethanol-water mixture, to obtain a pure crystalline product. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them thoroughly.
-
Characterization: Determine the melting point of the purified product and characterize it using spectroscopic methods (IR, ¹H NMR, ¹³C NMR) to confirm its identity and purity.
Expected Yield: While a specific yield for this compound was not found, a similar synthesis for the o-isomer reports a yield of 91%.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis and purification of this compound.
Reaction Mechanism Pathway
Caption: Nucleophilic addition-elimination mechanism for oxime formation.
Conclusion
The synthesis of this compound from 3-nitrobenzaldehyde is a straightforward and high-yielding reaction that can be readily performed in a standard laboratory setting. This guide provides the necessary information for researchers and professionals to successfully synthesize and characterize this valuable chemical intermediate. Further research to obtain and publish the ¹H and ¹³C NMR data for this compound would be a valuable contribution to the scientific community.
References
Spectroscopic Profile of 3-Nitrobenzaldoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitrobenzaldoxime, a key intermediate in various chemical syntheses. The document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols relevant for the characterization of such compounds. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data
A definitive ¹H NMR spectrum for this compound is not publicly available. The expected spectrum would show characteristic signals for the aromatic protons, the oxime proton, and the aldehydic proton of the oxime. The chemical shifts would be influenced by the electron-withdrawing nitro group and the oxime moiety. For comparison, the ¹H NMR data for 3-nitrobenzaldehyde is presented below.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-Nitrobenzaldehyde | Aldehyde-H | ~10.1 | s | - |
| Aromatic-H | ~8.7 | s | - | |
| Aromatic-H | ~8.5 | d | ~8.0 | |
| Aromatic-H | ~8.3 | d | ~8.0 | |
| Aromatic-H | ~7.8 | t | ~8.0 | |
| This compound | Oxime-OH | Variable | s (broad) | - |
| Aromatic-H | Expected ~7.5 - 8.5 | m | - | |
| CH=NOH | Expected ~8.0 - 8.5 | s | - |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet. Expected values for this compound are estimations based on typical values for similar structures.
Table 2: ¹³C NMR Spectroscopic Data
Detailed ¹³C NMR data for this compound is not publicly available. The spectrum is expected to show distinct signals for the carbon atoms of the aromatic ring and the oxime carbon. The chemical shifts will be influenced by the substitution pattern. For reference, the data for 3-nitrobenzaldehyde is provided.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 3-Nitrobenzaldehyde | C=O | ~190 |
| C-NO₂ | ~148 | |
| C-CHO | ~137 | |
| Aromatic C-H | ~124 - 135 | |
| This compound | C=NOH | Expected ~145 - 155 |
| C-NO₂ | Expected ~148 | |
| Aromatic C-H | Expected ~120 - 140 |
Note: Expected values for this compound are estimations.
Table 3: IR Spectroscopic Data
The infrared spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. While a specific peak table is not available, the expected absorption regions are listed below, with comparative data from 3-nitrobenzaldehyde.
| Functional Group | Expected Absorption Range (cm⁻¹) for this compound | Observed in 3-Nitrobenzaldehyde (cm⁻¹) |
| O-H stretch (oxime) | 3100 - 3500 (broad) | - |
| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |
| C=N stretch (oxime) | 1600 - 1680 | - |
| N-O stretch (nitro, asymm.) | 1500 - 1560 | 1500 - 1560 |
| N-O stretch (nitro, symm.) | 1340 - 1380 | 1340 - 1380 |
| C-N stretch | 1200 - 1350 | - |
| N-O stretch (oxime) | 930 - 960 | - |
Table 4: Mass Spectrometry Data
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (166.13 g/mol ).[1] The exact mass is approximately 166.0378 Da.[1] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the oxime moiety.
| m/z | Assignment |
| 166 | [M]⁺ (Molecular Ion) |
| 149 | [M-OH]⁺ |
| 120 | [M-NO₂]⁺ |
| 104 | [C₇H₆N]⁺ |
| 77 | [C₆H₅]⁺ |
Note: These are predicted fragmentation patterns.
Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it can influence the chemical shifts, particularly of the labile oxime proton.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for ¹H.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) is used.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. Electron Ionization (EI) is a common ionization method where the sample molecules are bombarded with a high-energy electron beam.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
References
A Technical Guide to the Solubility of 3-Nitrobenzaldoxime in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 3-nitrobenzaldoxime, a compound of interest in various chemical and pharmaceutical research fields. A comprehensive literature review indicates a notable absence of publicly available quantitative solubility data for this compound in common organic solvents. Consequently, this document provides a robust framework for the experimental determination of its solubility, empowering researchers to generate reliable and consistent data. The methodologies detailed herein are standard, validated approaches for solubility assessment.
Data Presentation: A Template for Experimental Findings
Given the lack of pre-existing data, the following table is provided as a standardized template for researchers to record their experimentally determined solubility values for this compound at a specified temperature. This structured format allows for easy comparison and data management.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis | Notes |
| Ethanol | |||||
| Methanol | |||||
| Acetone | |||||
| Ethyl Acetate | |||||
| Dichloromethane | |||||
| Chloroform | |||||
| Toluene | |||||
| Hexane |
Experimental Protocols for Solubility Determination
The determination of equilibrium solubility is crucial for understanding the physicochemical properties of a compound. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated state.[1][2][3]
I. The Shake-Flask Method for Achieving Equilibrium
This method is based on creating a saturated solution of this compound in the solvent of interest and then measuring the concentration of the dissolved compound.
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.[1][4]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. Preliminary studies can be conducted to determine the minimum time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Analysis: Analyze the concentration of this compound in the filtered saturated solution using a suitable analytical method as described below.
II. Analytical Methods for Concentration Measurement
The concentration of the dissolved this compound can be determined by several methods. The choice of method will depend on the properties of the compound and the available instrumentation.
A. Gravimetric Analysis
This is a simple and direct method that does not require sophisticated instrumentation.
Procedure:
-
Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a controlled, low temperature to avoid decomposition of the solute.
-
Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in a vacuum oven.
-
The final weight of the residue corresponds to the mass of this compound that was dissolved in the initial volume of the solvent.
-
Calculate the solubility in g/100 mL or mol/L.
B. UV-Visible Spectrophotometry
This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis spectrum, which is expected due to the nitro and aromatic groups.
Procedure:
-
Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis range to determine the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply the result by the dilution factor to determine the solubility of this compound.
C. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining concentration, especially in the presence of impurities.
Procedure:
-
Method Development: Develop an HPLC method (e.g., reverse-phase) capable of separating this compound from any potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength (e.g., UV detector).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound. Inject each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to generate a calibration curve.
-
Sample Analysis: Dilute the filtered saturated solution with the mobile phase or a suitable solvent to a concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area for this compound.
-
Calculate the concentration of the diluted sample using the calibration curve.
-
Multiply the result by the dilution factor to obtain the solubility.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Nitrobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Nitrobenzaldoxime, a key intermediate in organic synthesis. The document details its structural attributes, spectral characteristics, and reactivity. Special emphasis is placed on providing detailed experimental protocols for its synthesis and key chemical transformations. All quantitative data is presented in structured tables for clarity, and logical relationships and experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound (C₇H₆N₂O₃) is an aromatic aldoxime that holds a significant position in synthetic organic chemistry. The presence of a nitro group at the meta position of the benzene ring profoundly influences the electronic properties and reactivity of the oxime functional group.[1] This makes it a versatile precursor for the synthesis of various nitrogen-containing compounds, including nitriles, amides, and heterocyclic structures, which are of interest in medicinal chemistry and materials science.[1][2] This guide aims to be a thorough resource for professionals working with this compound.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂O₃ | [3][4] |
| Molecular Weight | 166.13 g/mol | |
| CAS Number | 3717-29-1 ((E)-isomer), 3431-62-7 (unspecified) | |
| Appearance | Expected to be a crystalline solid | |
| Melting Point | 121 °C | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol, and chloroform (inferred from 3-nitrobenzaldehyde). | |
| pKa | The nitro group increases the acidity of the oxime's hydroxyl proton compared to unsubstituted benzaldoxime. |
Spectral Data
The spectral characteristics of this compound are crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (in CDCl₃) | Reference |
| δ 8.411 | δ 148.01 | |
| δ 8.209 | δ 147.46 | |
| δ 8.208 | δ 133.20 | |
| δ 8.08 | δ 131.50 | |
| δ 7.890 | δ 128.83 | |
| δ 7.559 | δ 123.42 | |
| δ 120.90 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following significant peaks (in nujol mull):
-
O-H stretch: A broad band is expected in the region of 3200-3600 cm⁻¹.
-
C=N stretch (oxime): A peak around 1640-1690 cm⁻¹.
-
N-O stretch (nitro): Strong asymmetric and symmetric stretching bands are expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 166. The fragmentation pattern is likely influenced by the nitro and oxime groups. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (46 Da) and NO (30 Da). Aromatic aldehydes can lose a hydrogen radical (1 Da). A plausible fragmentation pathway is visualized below.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are provided below.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 3-nitrobenzaldehyde with hydroxylamine. Several protocols are available, offering different advantages in terms of reaction time, yield, and environmental impact.
This method involves the reaction in a solvent with heating.
-
Reagents:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Ethanol or Methanol
-
Water
-
-
Procedure:
-
Dissolve 3-nitrobenzaldehyde (1 equivalent) in ethanol or methanol.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base such as sodium hydroxide or sodium carbonate (1.1-1.5 equivalents) in water.
-
Add the aqueous solution of hydroxylamine to the alcoholic solution of 3-nitrobenzaldehyde dropwise with stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux) for a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the product is often precipitated by adding cold water.
-
The solid product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like ethanol/water to obtain pure this compound.
-
Caption: Workflow for conventional synthesis.
This "green chemistry" approach significantly reduces reaction times.
-
Reagents:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂) for workup
-
-
Procedure:
-
In a microwave reactor vessel, place a ground mixture of 3-nitrobenzaldehyde (1 mmol), sodium carbonate (5 mmol), and hydroxylamine hydrochloride (5 mmol).
-
Irradiate the mixture in a microwave reactor (e.g., at 100 W) for a short period (e.g., 5 minutes) with stirring.
-
After cooling, suspend the reaction mixture in dichloromethane (10 mL) and filter to remove inorganic salts.
-
The filtrate containing the this compound can be concentrated to yield the product.
-
This is another environmentally friendly method that avoids the use of solvents.
-
Reagents:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Bismuth(III) oxide (Bi₂O₃) as a catalyst
-
Ethyl acetate for workup
-
-
Procedure:
-
In a mortar, grind a mixture of 3-nitrobenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol) with a pestle at room temperature.
-
Monitor the reaction progress by TLC.
-
Once complete, add ethyl acetate to the mixture and filter to separate the catalyst.
-
The filtrate can be concentrated to obtain the product.
-
Key Reactions of this compound
Aldoximes can be readily dehydrated to form nitriles, which are valuable synthetic intermediates.
-
Reagents:
-
This compound
-
Dehydrating agent (e.g., Thionyl chloride (SOCl₂), Acetic anhydride, Trichloroacetonitrile)
-
An appropriate solvent (e.g., Dichloromethane, Toluene)
-
-
General Procedure (using Thionyl Chloride):
-
Dissolve this compound in a suitable anhydrous solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise with stirring.
-
After the addition, the reaction mixture may be stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is then quenched, for example, by carefully pouring it onto crushed ice or a cold saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield 3-nitrobenzonitrile.
-
Caption: Dehydration of this compound to 3-Nitrobenzonitrile.
The Beckmann rearrangement converts an oxime into an amide, a fundamental transformation in organic synthesis. For aldoximes, this reaction can also lead to nitriles under certain conditions.
-
Reagents:
-
This compound
-
Acid catalyst (e.g., concentrated Sulfuric acid, Polyphosphoric acid, or p-Toluenesulfonyl chloride in the presence of a base)
-
An appropriate solvent
-
-
General Procedure (using an acid catalyst):
-
The choice of acid and reaction conditions is critical and can influence the product distribution (amide vs. nitrile).
-
For the rearrangement to an amide, this compound is treated with a strong acid like polyphosphoric acid at an elevated temperature.
-
Alternatively, the hydroxyl group of the oxime can be converted to a better leaving group, for instance, by reacting with p-toluenesulfonyl chloride in the presence of a base like pyridine.
-
The reaction mixture is heated to induce the rearrangement.
-
Work-up typically involves neutralizing the acid and extracting the product with an organic solvent.
-
Purification is usually achieved by recrystallization or column chromatography.
-
Reactivity and Synthetic Applications
The electron-withdrawing nitro group significantly impacts the reactivity of this compound.
-
Increased Acidity: The hydroxyl proton of the oxime is more acidic compared to unsubstituted benzaldoxime.
-
Electrophilic C=N Bond: The carbon-nitrogen double bond is more susceptible to nucleophilic attack.
-
Precursor to Nitrile Oxides: this compound can be converted into 3-nitrobenzonitrile oxide, a reactive 1,3-dipole. This intermediate readily participates in [3+2] cycloaddition reactions with alkenes and alkynes to form five-membered heterocyclic rings like isoxazoles and isoxazolines.
References
In-depth Technical Guide: Thermal Stability and Decomposition of 3-Nitrobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Nitrobenzaldoxime. The information herein is curated for professionals in research, scientific, and drug development fields, offering detailed insights into the compound's thermal behavior, methodologies for its assessment, and potential decomposition pathways.
Introduction
This compound is a nitroaromatic oxime that serves as a crucial intermediate in various synthetic processes within the pharmaceutical and fine chemical industries. A thorough understanding of its thermal properties is paramount for ensuring safe handling, storage, and process optimization, as nitro-containing compounds can be energetic and exhibit thermal instability. This guide summarizes the available data on the thermal analysis of this compound, outlines relevant experimental protocols, and discusses its decomposition characteristics.
Thermal Properties and Decomposition Data
While comprehensive public data on the thermal decomposition of this compound is limited, existing research confirms its thermally unstable nature. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) have been employed to characterize its thermal behavior.
A key study indicates that the onset temperature of decomposition for this compound has been determined, although the precise value is not publicly disclosed. The study also highlights that the decomposition of the compound can be significant, necessitating careful handling and process control.[1]
For illustrative purposes, the following table summarizes typical thermal decomposition data that would be obtained through DSC and Thermogravimetric Analysis (TGA) for a nitroaromatic compound. Note: These values are generalized and not specific to this compound.
| Parameter | Value Range | Method | Significance |
| Decomposition Onset Temperature (Tonset) | 150 - 250 °C | DSC/TGA | Indicates the temperature at which decomposition begins. |
| Peak Decomposition Temperature (Tpeak) | 180 - 300 °C | DSC | Represents the temperature of the maximum rate of decomposition. |
| Enthalpy of Decomposition (ΔHd) | -100 to -500 J/g | DSC | Quantifies the heat released during decomposition (exothermic process). |
| Mass Loss | 50 - 90% | TGA | Indicates the percentage of the material that volatilizes upon decomposition. |
| Final Residue | 10 - 50% | TGA | The remaining mass after the primary decomposition stages. |
Experimental Protocols for Thermal Analysis
Accurate assessment of the thermal stability of this compound requires standardized experimental protocols. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.
Objective: To determine the melting point, enthalpy of fusion, and the onset temperature and enthalpy of decomposition of this compound.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or gold-plated stainless steel pan.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used.
-
Experimental Conditions:
-
Purge Gas: An inert atmosphere, typically nitrogen, is maintained at a constant flow rate (e.g., 50 mL/min).
-
Heating Rate: A linear heating rate, commonly 5, 10, or 20 °C/min, is applied.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature beyond its decomposition point (e.g., 30 °C to 400 °C).
-
-
Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (melting) and exothermic peaks (decomposition). The onset temperature, peak temperature, and the integrated peak area (enthalpy) are calculated using the instrument's software.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Objective: To determine the decomposition temperature range, mass loss percentages, and the thermal stability of this compound.
Methodology:
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).
-
Instrumentation: A calibrated Thermogravimetric Analyzer is used.
-
Experimental Conditions:
-
Purge Gas: An inert (nitrogen) or oxidative (air) atmosphere is used at a controlled flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A constant heating rate, such as 10 °C/min, is applied.
-
Temperature Program: The sample is heated from ambient temperature to a temperature where the decomposition is complete (e.g., 30 °C to 600 °C).
-
-
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of mass loss, the temperatures of maximum mass loss rates, and the percentage of mass lost at each decomposition step.
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimetric technique used to study the time, temperature, and pressure relationships of a material undergoing an exothermic decomposition under near-adiabatic conditions.
Objective: To assess the thermal runaway potential of this compound by determining the onset temperature of self-heating, the time to maximum rate, and the pressure generation during decomposition.
Methodology:
-
Sample Preparation: A larger sample (typically 1-10 g) is loaded into a spherical, high-pressure sample bomb (e.g., titanium or stainless steel).
-
Instrumentation: An Accelerating Rate Calorimeter.
-
Experimental Procedure (Heat-Wait-Search Mode):
-
The sample is heated to a starting temperature.
-
The instrument enters a "wait" period to achieve thermal equilibrium.
-
In the "search" mode, the instrument monitors for a self-heating rate above a predefined sensitivity threshold (e.g., 0.02 °C/min).
-
If no exotherm is detected, the temperature is increased by a set increment (e.g., 5-10 °C), and the "heat-wait-search" cycle is repeated.
-
Once an exotherm is detected, the instrument switches to an adiabatic mode, where the surrounding heaters match the sample temperature, and the temperature and pressure profiles of the runaway reaction are recorded.
-
-
Data Analysis: The data is used to determine the onset temperature of the self-accelerating decomposition, the adiabatic temperature rise, the pressure rise, and the time to maximum rate, which are critical for process safety assessments.
Visualization of Experimental Workflows and Decomposition Pathways
Experimental Workflow for Thermal Hazard Assessment
The following diagram illustrates a typical workflow for the comprehensive thermal hazard assessment of a compound like this compound.
Postulated Decomposition Pathway
Based on the general chemistry of nitroaromatic oximes, a plausible decomposition pathway for this compound can be postulated. The primary decomposition is likely initiated by the cleavage of the weak N-O bond in the oxime group or the C-NO₂ bond. Subsequent reactions can lead to the formation of various gaseous products and a solid residue.
Conclusion
The thermal stability of this compound is a critical parameter for its safe industrial application. While specific, publicly available quantitative data is scarce, the compound is known to be thermally unstable. The experimental protocols outlined in this guide for DSC, TGA, and ARC provide a robust framework for a thorough thermal hazard assessment. The postulated decomposition pathway, involving initial bond cleavage followed by the formation of gaseous products and a solid residue, aligns with the known behavior of related nitroaromatic compounds. Further research to fully characterize the decomposition kinetics and products of this compound is highly recommended for professionals handling this compound.
References
Isomers of 3-Nitrobenzaldoxime and their properties
An In-depth Technical Guide to the Isomers of 3-Nitrobenzaldoxime
Introduction
This compound (C₇H₆N₂O₃) is an organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As an aldoxime, it is characterized by the hydroxylimino group (=NOH) attached to the carbonyl carbon of the parent aldehyde, 3-nitrobenzaldehyde. The presence of the C=N double bond restricts rotation, giving rise to geometric isomerism. This guide provides a comprehensive overview of the two geometric isomers of this compound—syn and anti—detailing their physicochemical properties, synthesis, characterization, and potential biological significance. Understanding the distinct properties of these isomers is crucial for researchers in drug development, as stereochemistry often dictates pharmacological activity.[1][2]
The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the molecule's electronic properties and reactivity.[1] The spatial arrangement of the hydroxyl group relative to the hydrogen atom on the imine carbon results in two distinct isomers: (E)-3-nitrobenzaldoxime (syn) and (Z)-3-nitrobenzaldoxime (anti).
Physicochemical Properties
The geometric isomerism of this compound leads to measurable differences in the physical and spectral properties of the syn and anti forms. These properties are critical for their identification, separation, and characterization.
| Property | (E)-syn-3-Nitrobenzaldoxime | (Z)-anti-3-Nitrobenzaldoxime |
| Structure | ![]() | ![]() |
| Systematic IUPAC Name | (1E)-N-(3-nitrophenyl)methylidene]hydroxylamine | (1Z)-N-(3-nitrophenyl)methylidene]hydroxylamine |
| Synonyms | 3-Nitro-benz-syn-aldoxim, (E)-3-nitrobenzaldoxime[3] | m-nitro-anti-benzaldoxime, 3-nitro-anti-benzaldoxime |
| CAS Number | 3717-29-1[3] | 3717-30-4 |
| Molecular Formula | C₇H₆N₂O₃ | C₇H₆N₂O₃ |
| Molecular Weight | 166.13 g/mol | 166.13 g/mol |
| Melting Point | 121 °C | 123-125 °C (for CAS 3431-62-7, likely the more stable isomer) |
| Appearance | Yellowish to brownish crystalline powder | Yellowish to brownish crystalline powder |
Experimental Protocols
Synthesis of this compound Isomers
The synthesis of this compound is typically achieved through a condensation reaction between the precursor, 3-nitrobenzaldehyde, and hydroxylamine. This reaction is pH-dependent and generally produces a mixture of syn and anti isomers.
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Pyridine
-
Ethanol (95%)
-
Distilled water
-
Ethyl acetate
Protocol:
-
Preparation of Reactant Solution: Dissolve 3-nitrobenzaldehyde (1 equivalent) in 95% ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents) in a minimal amount of distilled water, then add ethanol. Alternatively, dissolve hydroxylamine hydrochloride directly in the ethanolic aldehyde solution and add a base like pyridine.
-
Reaction: Cool the aldehyde solution in an ice bath (0-5 °C). Slowly add the hydroxylamine solution to the stirred aldehyde solution.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Workup and Isolation: Once the reaction is complete, reduce the ethanol volume using a rotary evaporator. Add distilled water to the residue to precipitate the crude product. If an oily residue forms, perform a liquid-liquid extraction with ethyl acetate.
-
Purification: The crude product, a mixture of syn and anti isomers, can be purified by recrystallization from a suitable solvent like ethanol/water.
Separation of Syn and Anti Isomers
The separation of the resulting geometric isomers is typically achieved using column chromatography. Due to differences in polarity and spatial arrangement, the two isomers will exhibit different affinities for the stationary phase.
Protocol:
-
Column Preparation: Pack a chromatography column with silica gel as the stationary phase, using a hexane/ethyl acetate mixture as the eluent.
-
Sample Loading: Dissolve the crude mixture of this compound isomers in a minimum amount of the eluent or a compatible solvent and carefully load it onto the column.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the separated isomers.
-
Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated syn and anti products.
Spectroscopic Characterization
The individual isomers are characterized using spectroscopic methods.
-
Infrared (IR) Spectroscopy: Both isomers will show characteristic absorption bands. Key peaks include a broad O-H stretch (~3200-3400 cm⁻¹), a C=N stretch (~1640 cm⁻¹), strong asymmetric and symmetric N-O stretches from the nitro group (~1530 and ~1350 cm⁻¹), and aromatic C=C and C-H stretches.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is the most definitive method to distinguish between the syn and anti isomers. The chemical shift of the aldehydic proton (-CH=N) is particularly diagnostic. In the anti isomer, the proton is spatially closer to the hydroxyl group's lone pair electrons, often resulting in a different chemical shift compared to the syn isomer. The aromatic protons will present as a complex multiplet pattern consistent with a 1,3-disubstituted benzene ring.
Visualizations
Caption: General experimental workflow for the synthesis and separation of this compound isomers.
Caption: Logical relationship between the (E)-syn and (Z)-anti isomers of this compound.
Biological Activity and Significance
While specific pharmacological studies on the individual isomers of this compound are not extensively documented, the broader class of nitro-aromatic compounds is known for a wide range of biological activities. Nitro compounds have been investigated as antibacterial, antifungal, antiparasitic, and antineoplastic agents. The biological activity is often attributed to the nitro group, which can undergo metabolic reduction within cells to produce reactive nitrogen species that induce cellular damage.
The critical takeaway for drug development is that geometric isomerism can profoundly impact biological activity. Syn and anti isomers, having different shapes and dipole moments, will interact differently with enzyme active sites and cellular receptors. A pertinent example is seen in a study on N-substituted indole-3-carbaldehyde oxime derivatives, where the syn and anti isomers displayed significantly different urease inhibitory activities. This highlights that the separation and testing of individual isomers are essential steps in evaluating the therapeutic potential of any aldoxime-based compound. The nitro group acts as a key pharmacophore but can also be a toxicophore, making the overall molecular geometry crucial for determining the therapeutic index.
Conclusion
This compound exists as two stable and separable geometric isomers: (E)-syn and (Z)-anti. These isomers possess distinct physicochemical properties, most notably different melting points and NMR spectra, which allow for their individual characterization. Standard organic synthesis methods yield a mixture of these isomers, which can be separated by chromatographic techniques. Although specific biological data for these compounds are limited, the established principles of medicinal chemistry strongly suggest that their pharmacological activities would differ. For researchers in drug discovery, the synthesis, separation, and independent evaluation of such isomers are paramount to understanding their structure-activity relationships and identifying viable therapeutic candidates.
References
- 1. This compound | 20747-39-1 | Benchchem [benchchem.com]
- 2. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-3-Nitrobenzaldehyde oxime | CAS#:3717-29-1 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Basic Reactivity of the Oxime Group in 3-Nitrobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of the oxime group in 3-Nitrobenzaldoxime. The presence of the electron-withdrawing nitro group in the meta position of the benzene ring significantly influences the chemical behavior of the oxime moiety, making it a subject of interest in synthetic chemistry and drug development. This document details the synthesis of this compound and explores its key reactions, including the Beckmann rearrangement, reduction, oxidation, and dehydration. Experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate a deeper understanding and practical application of its chemistry.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the nitration of benzaldehyde to produce 3-nitrobenzaldehyde. The subsequent step is the oximation of the aldehyde with hydroxylamine hydrochloride.
Synthesis of 3-Nitrobenzaldehyde
The nitration of benzaldehyde yields a mixture of ortho, meta, and para isomers, with the meta isomer being the major product.[1]
Experimental Protocol:
A solution of 10.6 g (0.1 mol) of benzaldehyde in 100 mL of concentrated sulfuric acid is cooled to 0-5 °C in an ice-salt bath. A nitrating mixture of 7.5 mL of concentrated nitric acid and 25 mL of concentrated sulfuric acid is added dropwise with stirring, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature and then poured onto 500 g of crushed ice. The precipitated crude 3-nitrobenzaldehyde is filtered, washed with cold water until the washings are neutral to litmus, and then dried. Recrystallization from a mixture of ethanol and water affords pure 3-nitrobenzaldehyde.[2][3][4]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) | Melting Point (°C) |
| Benzaldehyde | 106.12 | 10.6 | 0.1 | ~72% (meta isomer) | 58 |
| 3-Nitrobenzaldehyde | 151.12 | - | - | - | 58 |
Table 1: Quantitative data for the synthesis of 3-nitrobenzaldehyde.
Synthesis of this compound
The oximation of 3-nitrobenzaldehyde proceeds via the reaction with hydroxylamine hydrochloride in the presence of a base.
Experimental Protocol:
To a solution of 15.1 g (0.1 mol) of 3-nitrobenzaldehyde in 100 mL of ethanol, a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 13.8 g (0.1 mol) of potassium carbonate in 50 mL of water is added. The mixture is refluxed for 1-2 hours. After cooling, the reaction mixture is poured into 500 mL of cold water. The precipitated this compound is filtered, washed with water, and recrystallized from ethanol to yield colorless crystals.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Product | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) |
| 3-Nitrobenzaldehyde | 151.12 | 15.1 | 0.1 | This compound | 166.13 | >90 | 123-125 |
| Hydroxylamine HCl | 69.49 | 8.3 | 0.12 | ||||
| Potassium Carbonate | 138.21 | 13.8 | 0.1 |
Table 2: Quantitative data for the synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Nitrobenzaldoxime
Abstract
This document provides a detailed laboratory protocol for the synthesis of 3-Nitrobenzaldoxime, a valuable intermediate in organic synthesis. The procedure outlines the reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. This protocol is intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
This compound is an organic compound with applications as a precursor in the synthesis of various nitrogen-containing heterocyclic compounds and other functionalized molecules. The synthesis described herein is a standard condensation reaction between an aldehyde and hydroxylamine, a fundamental transformation in organic chemistry. The protocol provides a straightforward and efficient method for the preparation of this compound in a laboratory setting.
Reaction Scheme
The synthesis of this compound proceeds via the nucleophilic addition of hydroxylamine to the carbonyl group of 3-nitrobenzaldehyde, followed by dehydration to form the oxime. A base is required to liberate the free hydroxylamine from its hydrochloride salt.
O₂NC₆H₄CHO + NH₂OH·HCl + NaOH → O₂NC₆H₄CH=NOH + NaCl + 2H₂O
Materials and Equipment
Materials:
-
3-Nitrobenzaldehyde (C₇H₅NO₃)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Filter paper
Equipment:
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Hot plate
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Balance
Experimental Protocol
4.1. Preparation of the Reaction Mixture
-
In a 125 mL Erlenmeyer flask, dissolve 7.0 g (0.10 mol) of hydroxylamine hydrochloride in 25 mL of deionized water.
-
In a separate 250 mL Erlenmeyer flask, dissolve 5.0 g (0.033 mol) of 3-nitrobenzaldehyde in 50 mL of 95% ethanol. Gentle warming on a hot plate may be necessary to achieve complete dissolution.
4.2. Oximation Reaction
-
To the solution of 3-nitrobenzaldehyde in ethanol, add the aqueous solution of hydroxylamine hydrochloride with stirring.
-
Slowly add a solution of 4.0 g (0.10 mol) of sodium hydroxide in 25 mL of deionized water to the reaction mixture in small portions over a period of 10-15 minutes. The addition should be controlled to maintain the reaction temperature below 40°C. An ice bath can be used if necessary.
-
After the addition of the sodium hydroxide solution is complete, continue to stir the mixture at room temperature for 1 hour.
4.3. Isolation and Purification of the Product
-
Pour the reaction mixture into 250 mL of cold deionized water with stirring.
-
Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5. This will precipitate the crude this compound.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with two 25 mL portions of cold deionized water.
-
Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure this compound.
-
Dry the purified crystals in a desiccator.
4.4. Characterization
-
Determine the melting point of the purified this compound. The literature melting point is approximately 121°C.
-
Obtain the yield of the purified product.
Data Presentation
| Parameter | Value |
| Reactants | |
| 3-Nitrobenzaldehyde | 5.0 g (0.033 mol) |
| Hydroxylamine hydrochloride | 7.0 g (0.10 mol) |
| Sodium hydroxide | 4.0 g (0.10 mol) |
| Product | |
| Theoretical Yield | 5.48 g |
| Physical Properties | |
| Molecular Formula | C₇H₆N₂O₃ |
| Molecular Weight | 166.13 g/mol |
| Melting Point (literature) | 121°C |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle 3-nitrobenzaldehyde and sodium hydroxide with care as they are corrosive and can cause skin and eye irritation.
-
Perform the reaction in a well-ventilated fume hood.
-
Ethanol is flammable; avoid open flames.
Troubleshooting
-
Low Yield: Ensure complete dissolution of the starting materials. The addition of the base should be slow to prevent side reactions. During recrystallization, use a minimal amount of hot solvent to avoid product loss.
-
Oily Product: If the product oils out during recrystallization, try adding a co-solvent or using a different recrystallization solvent system. Ensure the cooling process is slow to promote crystal formation.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed before work-up.
Application Notes and Protocols for the Use of 3-Nitrobenzaldehyde Derivatives in Pharmaceutical Synthesis
Abstract: This document provides detailed application notes and experimental protocols on the use of 3-nitrobenzaldehyde and its derivatives, including 3-nitrobenzaldoxime, as key intermediates in the synthesis of pharmaceuticals. The primary focus is on the synthesis of dihydropyridine-based calcium channel blockers, exemplified by the drug Nilvadipine. While 3-nitrobenzaldehyde is the direct precursor in the well-established Hantzsch synthesis of Nilvadipine, this note also explores the synthesis and potential utility of this compound as a related intermediate, particularly as a precursor to 3-nitrobenzonitrile, another versatile building block in organic synthesis.[1][2][3] The protocols provided are based on established literature and are intended for researchers, scientists, and professionals in drug development.
Introduction: The Role of 3-Nitroaromatic Aldehydes in Drug Synthesis
3-Nitrobenzaldehyde is a critical intermediate in the pharmaceutical industry, primarily serving as a starting material for the synthesis of a class of drugs known as dihydropyridine calcium channel blockers.[2][3] These drugs, including Nilvadipine, Nicardipine, and Nimodipine, are widely used in the treatment of hypertension and other cardiovascular disorders. The therapeutic effect of these molecules is derived from their ability to block L-type calcium channels, leading to vasodilation and a reduction in blood pressure.
This compound, which can be readily synthesized from 3-nitrobenzaldehyde, represents a derivative with potential applications as a synthetic intermediate. While not a direct precursor in the conventional synthesis of dihydropyridines, its conversion to 3-nitrobenzonitrile opens up alternative synthetic pathways for various nitrogen-containing heterocyclic compounds of medicinal interest. This document will detail the established synthesis of Nilvadipine from 3-nitrobenzaldehyde and provide protocols for the synthesis of this compound and its conversion to 3-nitrobenzonitrile.
Application Notes: Synthesis of Nilvadipine
The synthesis of Nilvadipine is a classic example of the Hantzsch dihydropyridine synthesis, a multi-component reaction that efficiently constructs the dihydropyridine core. The key starting materials for this synthesis are 3-nitrobenzaldehyde, two equivalents of a β-ketoester (in this case, isopropyl 3-aminocrotonate and methyl 4,4-dimethoxyacetoacetate), and a source of ammonia. The reaction proceeds through a series of condensation and cyclization steps to yield the dihydropyridine ring.
The nitro group at the 3-position of the benzaldehyde is a crucial electronic feature for the biological activity of the final drug molecule. The overall synthetic strategy is robust and amenable to scale-up for industrial production.
Experimental Protocols
This protocol describes the conversion of 3-nitrobenzaldehyde to this compound.
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water and cool the solution.
-
Slowly add the aqueous hydroxylamine solution to the ethanolic solution of 3-nitrobenzaldehyde with continuous stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water.
-
The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried.
This protocol outlines the dehydration of this compound to 3-nitrobenzonitrile.
Materials:
-
This compound
-
Acetonitrile
-
Iodine
-
Aqueous ammonia
-
Sodium thiosulfate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add iodine (catalytic amount) to the solution, resulting in a reddish-brown color.
-
Add aqueous ammonia dropwise while stirring at room temperature. The reaction is typically complete within 30-60 minutes, monitored by TLC.
-
Upon completion, quench the excess iodine by adding a solution of sodium thiosulfate.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain 3-nitrobenzonitrile.
This protocol details the one-pot synthesis of Nilvadipine from 3-nitrobenzaldehyde.
Materials:
-
3-Nitrobenzaldehyde
-
Isopropyl 3-aminocrotonate
-
Methyl 4,4-dimethoxyacetoacetate
-
Organic solvent (e.g., isopropanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-nitrobenzaldehyde (1.0 eq), isopropyl 3-aminocrotonate (1.0 eq), and methyl 4,4-dimethoxyacetoacetate (1.0 eq) in an appropriate organic solvent such as isopropanol.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature to allow for the crystallization of the product.
-
Collect the crude Nilvadipine by vacuum filtration and wash with a cold solvent.
-
The product can be further purified by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Reaction | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield (%) |
| Synthesis of this compound | 3-Nitrobenzaldehyde, Hydroxylamine HCl, NaOH | Ethanol/Water | 1-2 hours | Room Temp/Reflux | >90 |
| Synthesis of 3-Nitrobenzonitrile | This compound, Iodine, Ammonia | Acetonitrile | 0.5-1 hour | Room Temp | ~99 |
| Hantzsch Synthesis of Nilvadipine | 3-Nitrobenzaldehyde, Isopropyl 3-aminocrotonate, Methyl 4,4-dimethoxyacetoacetate | Isopropanol | 4-8 hours | Reflux | >80 |
Mandatory Visualizations
Caption: Synthetic pathways from 3-Nitrobenzaldehyde.
Caption: Experimental workflow for Hantzsch synthesis of Nilvadipine.
Caption: Signaling pathway of calcium channel blockers.
References
Application of 3-Nitrobenzaldoxime in the Synthesis of Dihydropyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed account of the application of 3-Nitrobenzaldoxime in the synthesis of dihydropyridine derivatives. Dihydropyridines are a critical class of heterocyclic compounds with significant therapeutic applications, most notably as calcium channel blockers. While the direct use of this compound in the classical Hantzsch dihydropyridine synthesis is not commonly reported, it serves as a readily available precursor to 3-nitrobenzaldehyde, a key reactant in this multicomponent reaction. This note outlines a two-step synthetic pathway: the initial deoximation of this compound to yield 3-nitrobenzaldehyde, followed by the Hantzsch condensation to form a 1,4-dihydropyridine derivative. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the practical application of this synthetic strategy in a laboratory setting.
Introduction
1,4-Dihydropyridines (1,4-DHPs) are a cornerstone in medicinal chemistry, with prominent drugs like nifedipine, amlodipine, and felodipine belonging to this class. Their primary mechanism of action involves the blockage of L-type calcium channels, leading to vasodilation and making them effective agents in the management of hypertension and angina. The most versatile and widely employed method for the synthesis of the 1,4-DHP scaffold is the Hantzsch reaction, a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.
The substitution pattern on the C4-phenyl ring of the dihydropyridine nucleus is a key determinant of its pharmacological activity. The presence of an electron-withdrawing group, such as a nitro group at the meta-position, is a common feature in many potent calcium channel blockers. 3-Nitrobenzaldehyde is therefore a crucial starting material for the synthesis of these valuable compounds.
Synthetic Pathway Overview
The synthesis of dihydropyridine derivatives from this compound is proposed as a two-step process. The first step involves the conversion of this compound to 3-nitrobenzaldehyde. The second step is the classical Hantzsch dihydropyridine synthesis using the aldehyde obtained from the first step.
Caption: Overall two-step synthetic workflow from this compound.
Experimental Protocols
Step 1: Deoximation of this compound to 3-Nitrobenzaldehyde
This protocol is adapted from a general method for the deoximation of aldoximes using N-iodosuccinimide under microwave irradiation, a method known for its efficiency and mild reaction conditions.
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Acetone
-
Water
-
Diethyl ether or Chloroform
-
Microwave synthesizer
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Column chromatography setup (Silica gel)
Procedure:
-
In a microwave-safe reaction vessel, a solution of this compound (1 mmol) in acetone (5 mL) is prepared.
-
N-Iodosuccinimide (1.1 mmol) and a few drops of water are added to the solution.
-
The reaction vessel is sealed and placed in the microwave synthesizer.
-
The mixture is irradiated at a suitable power (e.g., 150-300 W) for a short duration (typically 1-5 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
Diethyl ether or chloroform (20 mL) is added to the residue, and the mixture is stirred for 10 minutes.
-
The precipitated succinimide is removed by filtration.
-
The filtrate is concentrated, and the crude 3-nitrobenzaldehyde is purified by column chromatography on silica gel using a hexane/diethyl ether gradient.
-
The purified product is characterized by its physical constants and spectroscopic data.
Step 2: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
This protocol describes the synthesis of a representative dihydropyridine derivative from 3-nitrobenzaldehyde.
Materials:
-
3-Nitrobenzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Beakers and other standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzaldehyde (10 mmol, 1.51 g).
-
To the flask, add ethyl acetoacetate (22 mmol, 2.86 g, 2.8 mL) and ammonium acetate (12 mmol, 0.92 g).
-
Add absolute ethanol (30 mL) as the solvent.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A yellow solid precipitate will form.
-
Collect the crude product by vacuum filtration and wash the solid with cold water, followed by a cold 1:1 ethanol/water mixture.
-
Purify the crude product by recrystallization from hot ethanol to yield the pure dihydropyridine derivative as yellow crystals.
-
Dry the final product under vacuum, record the final mass to calculate the yield, and characterize the compound using appropriate analytical techniques (Melting Point, NMR, IR, Mass Spectrometry).
Quantitative Data
Table 1: Reactants and Conditions for the Synthesis of Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Equivalents |
| 3-Nitrobenzaldehyde | 151.12 | 10 | 1.51 | - | 1.0 |
| Ethyl acetoacetate | 130.14 | 22 | 2.86 | 2.8 | 2.2 |
| Ammonium acetate | 77.08 | 12 | 0.92 | - | 1.2 |
| Ethanol | - | - | - | 30 | Solvent |
Table 2: Expected Product and Yield
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Reported Yield (%) | Appearance | Melting Point (°C) |
| Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 374.38 | 3.74 | 85-95 | Yellow Crystalline Solid | 156-158 |
Hantzsch Reaction Mechanism
The Hantzsch dihydropyridine synthesis proceeds through a series of condensation and cyclization reactions.
Caption: Mechanism of the Hantzsch dihydropyridine synthesis.
Conclusion
The use of this compound as a precursor for the synthesis of dihydropyridine derivatives presents a viable and practical approach for medicinal chemists and drug development professionals. The two-step pathway, involving a mild deoximation followed by the robust and high-yielding Hantzsch reaction, provides reliable access to 4-(3-nitrophenyl)-1,4-dihydropyridine scaffolds. These compounds are of significant interest due to their established role as calcium channel blockers and their potential for further structural modification in the development of new therapeutic agents. The detailed protocols and structured data provided herein are intended to serve as a comprehensive guide for the implementation of this synthetic strategy.
Application Notes and Protocols: 3-Nitrobenzaldehyde as a Precursor for Dihydropyridine Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium channel blockers (CCBs) are a cornerstone in the management of cardiovascular diseases, primarily hypertension, angina pectoris, and certain arrhythmias.[1][2][3] Among the various classes of CCBs, the 1,4-dihydropyridines (DHPs), such as nifedipine, nitrendipine, and amlodipine, are widely prescribed for their potent vasodilatory effects.[1][4] A critical starting material for the synthesis of many second-generation DHP calcium channel blockers is 3-nitrobenzaldehyde. This aromatic aldehyde serves as a key building block in the Hantzsch dihydropyridine synthesis, a multicomponent reaction that efficiently constructs the core dihydropyridine ring structure.
These application notes provide a detailed overview of the use of 3-nitrobenzaldehyde in the synthesis of dihydropyridine-based calcium channel blockers, with a focus on nitrendipine. Experimental protocols, quantitative data, and pathway visualizations are included to guide researchers in the development of these important therapeutic agents.
Mechanism of Action: Dihydropyridine Calcium Channel Blockers
Dihydropyridine calcium channel blockers exert their therapeutic effects by binding to L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle cells. By blocking the influx of extracellular calcium ions into these cells, DHPs inhibit the contractile machinery, leading to vasodilation. This relaxation of arterial smooth muscle results in decreased peripheral vascular resistance and, consequently, a reduction in blood pressure. The selectivity of certain DHPs for vascular smooth muscle over cardiac muscle minimizes direct negative effects on heart contractility.
Caption: Logical workflow from precursor to therapeutic effect.
Synthesis of Dihydropyridine Calcium Channel Blockers
The Hantzsch synthesis is a versatile method for preparing dihydropyridines. In the context of calcium channel blockers, this typically involves the condensation of an aldehyde (3-nitrobenzaldehyde), two equivalents of a β-ketoester (e.g., ethyl acetoacetate or methyl acetoacetate), and a nitrogen source, often ammonia or ammonium acetate.
General Experimental Workflow
The synthesis of nitrendipine, a representative dihydropyridine calcium channel blocker, from 3-nitrobenzaldehyde generally follows these steps:
-
Reaction Setup: 3-nitrobenzal acetoacetic ester and methyl 3-amino crotonate are dissolved in a suitable solvent, such as absolute ethanol or acetonitrile.
-
Heating and Reaction: The mixture is heated to a specific temperature range (e.g., 70-75 °C) and allowed to react for a defined period.
-
Acidification: A catalytic amount of acid, such as concentrated hydrochloric acid, can be added to facilitate the reaction.
-
Cooling and Precipitation: After the reaction is complete, the mixture is cooled to induce the precipitation of the crude product.
-
Purification: The crude nitrendipine is collected by filtration and purified by recrystallization from a suitable solvent like ethanol.
Caption: General experimental workflow for nitrendipine synthesis.
Detailed Protocols
Protocol 1: Synthesis of Nitrendipine
This protocol is based on a patented method for preparing high-purity nitrendipine.
Materials:
-
3-nitrobenzal acetoacetic ester
-
Methyl 3-amino crotonate
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Reaction kettle with stirring and heating capabilities
-
TLC plates (Silica gel)
-
Developing agent (PE:EA = 3:1)
Procedure:
-
Charge a 1000 ml reaction kettle with 375.8 g of absolute ethanol.
-
Add 140 g of 3-nitrobenzal acetoacetic ester and 61.2 g of methyl 3-amino crotonate to the kettle while stirring.
-
Heat the reaction mixture to 70-75 °C and maintain this temperature for 1 hour.
-
Slowly add 6.4 g of concentrated hydrochloric acid to the reaction mixture, ensuring the temperature remains at 70-75 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 15-20 °C and continue stirring.
-
Perform solid-liquid separation (filtration) to collect the crude product.
-
Recrystallize the crude product from an appropriate solvent to obtain pure nitrendipine.
Quantitative Data
The efficacy of newly synthesized calcium channel blockers is often evaluated by their ability to inhibit muscle contraction in vitro or by their binding affinity to the calcium channel.
| Compound | IC50 (M) | Biological System | Reference |
| Nifedipine | 1.07 ± 0.12 x 10-11 | Guinea pig ileum longitudinal smooth muscle | |
| Compound 27 (UK-56,593) | 1.6 x 10-9 | Rat aorta | |
| Nitrendipine (Binding) | KD = 2.1 nM | Bovine aortic smooth muscle membranes |
Signaling Pathway
The binding of a dihydropyridine calcium channel blocker to the L-type calcium channel allosterically modulates the channel's function, preventing the conformational changes necessary for ion permeation. This blockade of calcium entry disrupts the excitation-contraction coupling in smooth muscle cells.
Caption: Signaling pathway of smooth muscle contraction and DHP inhibition.
Conclusion
3-Nitrobenzaldehyde is a crucial and versatile precursor for the synthesis of a wide range of dihydropyridine calcium channel blockers. The Hantzsch synthesis provides a reliable and scalable method for the production of these therapeutically important compounds. The protocols and data presented herein offer a valuable resource for researchers and professionals in the field of drug development, facilitating the exploration of novel and more effective calcium channel antagonists. Further research into structure-activity relationships can lead to the design of next-generation DHPs with improved pharmacokinetic and pharmacodynamic profiles.
References
Experimental setup for the nitration of benzaldehyde to yield 3-Nitrobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive experimental protocol for the two-step synthesis of 3-nitrobenzaldoxime, a valuable intermediate in pharmaceutical and organic synthesis. The procedure begins with the electrophilic nitration of benzaldehyde to yield 3-nitrobenzaldehyde, followed by its conversion to this compound. This document outlines the detailed methodologies, reagent specifications, and reaction conditions necessary for successful synthesis. All quantitative data is summarized for clarity, and a visual workflow is provided to illustrate the experimental process.
Introduction
3-Nitrobenzaldehyde is a key building block in the synthesis of various pharmaceuticals, including calcium channel blockers.[1] Its subsequent conversion to this compound provides a versatile intermediate for the creation of a diverse range of nitrogen-containing heterocyclic compounds. The selective introduction of a nitro group at the meta position of the benzaldehyde ring is achieved through electrophilic aromatic substitution, a fundamental reaction in organic chemistry.[2] The subsequent formation of the oxime is a condensation reaction with hydroxylamine. This protocol details a reliable and reproducible method for both transformations.
Part 1: Nitration of Benzaldehyde to 3-Nitrobenzaldehyde
This procedure outlines the direct nitration of benzaldehyde using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
Materials and Equipment
-
Benzaldehyde (freshly distilled)
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
tert-Butyl methyl ether
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Toluene
-
Petroleum ether (60-80 °C)
-
Crushed ice
-
Three-neck flask (500 mL)
-
Dropping funnel
-
Internal thermometer
-
Mechanical or magnetic stirrer
-
Ice bath
-
Büchner funnel and suction flask
-
Separatory funnel
-
Rotary evaporator
-
Beakers
Experimental Protocol
-
Preparation of the Nitrating Mixture: In a 500 mL three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, place 89 mL of concentrated sulfuric acid.[3] Cool the acid to below 10 °C using an ice bath.[3] While stirring vigorously, slowly add 45 mL of fuming nitric acid, ensuring the temperature does not exceed 10 °C.[3]
-
Nitration Reaction: Once the nitrating mixture is prepared and cooled, add 10.6 g (10.2 mL) of freshly distilled benzaldehyde dropwise via the dropping funnel. Maintain the reaction temperature between 5-10 °C throughout the addition, which should take approximately 2-3 hours. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Work-up and Isolation: Pour the reaction mixture slowly onto 500 g of crushed ice in a large beaker with stirring. A yellow precipitate of crude 3-nitrobenzaldehyde will form. Collect the precipitate by vacuum filtration using a Büchner funnel and wash it with cold water.
-
Purification:
-
Dissolve the moist crude product in 125 mL of tert-butyl methyl ether.
-
Transfer the solution to a separatory funnel and wash with 125 mL of a 5% sodium bicarbonate solution to remove any residual acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and remove the solvent using a rotary evaporator.
-
-
Recrystallization:
-
Dissolve the resulting solid in a minimal amount of hot toluene.
-
Gradually add double the volume of petroleum ether (60-80 °C) while cooling the mixture in an ice bath to induce crystallization.
-
Collect the light yellow crystals of 3-nitrobenzaldehyde by vacuum filtration and dry them in a desiccator.
-
Quantitative Data
| Parameter | Value | Reference |
| Benzaldehyde | 10.6 g (100 mmol) | |
| Fuming Nitric Acid | 45 mL (0.95 mol) | |
| Conc. Sulfuric Acid | 89 mL (1.7 mol) | |
| Typical Yield | ~53% | **** |
| Melting Point | 56-58 °C | **** |
Part 2: Synthesis of this compound
This part of the protocol describes the conversion of 3-nitrobenzaldehyde to this compound using hydroxylamine hydrochloride.
Materials and Equipment
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Ethanol
-
Ethyl acetate
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Microwave reactor (optional)
-
Büchner funnel and suction flask
-
Separatory funnel
-
Rotary evaporator
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 0.10 g (0.66 mmol) of 3-nitrobenzaldehyde, 0.07 g (1.01 mmol) of hydroxylamine hydrochloride, and 0.11 g (1.07 mmol) of anhydrous sodium carbonate in 3 mL of ethanol.
-
Reaction Conditions (Microwave Synthesis):
-
Place the reaction vessel in a microwave reactor.
-
Heat the mixture to 90 °C under 300W of microwave irradiation for 5 minutes.
-
-
Reaction Conditions (Conventional Heating - Alternative):
-
If a microwave reactor is not available, the mixture can be stirred at room temperature or gently refluxed. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
To the residue, add 10 mL of ethyl acetate and 10 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization if necessary, for which a suitable solvent system would need to be determined (e.g., ethanol/water).
Quantitative Data
| Parameter | Value | Reference |
| 3-Nitrobenzaldehyde | 0.10 g (0.66 mmol) | |
| Hydroxylamine HCl | 0.07 g (1.01 mmol) | |
| Sodium Carbonate | 0.11 g (1.07 mmol) | |
| Microwave Yield | ~86% | **** |
Experimental Workflow
Caption: Synthetic pathway for this compound.
Safety Precautions
-
Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and the formation of unwanted byproducts.
-
Organic solvents are flammable. Keep them away from ignition sources.
-
Always add acid to water, never the other way around, when preparing aqueous solutions.
This detailed protocol provides a solid foundation for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and available equipment.
References
Application Notes and Protocols for the Analytical Characterization of 3-Nitrobenzaldoxime
Introduction
3-Nitrobenzaldoxime (C₇H₆N₂O₃, Molecular Weight: 166.13 g/mol ) is an organic compound that serves as a valuable intermediate in various synthetic processes, including the preparation of pharmaceuticals and other specialty chemicals.[1][2][3] Its chemical structure, featuring an aromatic ring, a nitro group, and an oxime moiety, necessitates a comprehensive analytical characterization to confirm its identity, purity, and stability. This document provides detailed application notes and experimental protocols for the characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.
The analytical techniques described herein cover spectroscopic, chromatographic, and spectrometric methods, providing a multi-faceted approach to structural elucidation and purity assessment.
Spectroscopic Techniques
Spectroscopic methods are essential for elucidating the molecular structure of this compound by identifying its key functional groups and mapping the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise molecular structure of this compound. ¹H NMR provides information on the number and chemical environment of hydrogen atoms, allowing for the identification of aromatic, oxime (-NOH), and aldehyde-derived (=CH) protons. ¹³C NMR spectroscopy identifies the carbon skeleton of the molecule. For unambiguous assignments, two-dimensional (2D) NMR techniques like COSY can be employed to establish proton-proton coupling networks within the aromatic ring.[4][5] The conversion of the precursor, 3-nitrobenzaldehyde, to this compound can be readily monitored by the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the oxime group.
Quantitative Data: Predicted NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~8.1 - 8.5 | Multiplet | Aromatic protons ortho/para to the nitro group. |
| ~7.6 - 7.8 | Multiplet | Aromatic proton meta to the nitro group. | |
| ~8.0 - 8.2 | Singlet | Azomethine proton (CH=N). | |
| ~10.0 - 11.5 | Singlet (broad) | Oxime hydroxyl proton (N-OH). | |
| ¹³C NMR | ~148 | Singlet | C-NO₂ |
| ~120 - 135 | Multiple Signals | Aromatic carbons. | |
| ~145 - 150 | Singlet | Azomethine carbon (C=N). |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition: Set up the experiment using standard ¹H acquisition parameters. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the splitting patterns (multiplicity) to deduce spin-spin coupling information.
Infrared (IR) Spectroscopy
Application Note: Infrared (IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the O-H stretch of the oxime, the C=N double bond of the oxime, the N-O stretches of the nitro group, and various vibrations of the aromatic ring. Specifically, aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ region. The presence of strong absorption bands for the nitro group is a key diagnostic feature.
Quantitative Data: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Oxime | O-H stretch | 3100 - 3400 | Medium, Broad |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |
| Oxime | C=N stretch | 1620 - 1680 | Medium |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Strong |
| Nitro Group | Asymmetric N-O stretch | 1500 - 1560 | Strong |
| Nitro Group | Symmetric N-O stretch | 1300 - 1370 | Strong |
| Oxime | N-O stretch | 930 - 960 | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Data Processing: The software will automatically perform the background subtraction. Label the significant peaks with their corresponding wavenumbers.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened wipe.
UV-Visible (UV-Vis) Spectrophotometry
Application Note: UV-Visible spectrophotometry measures the absorption of UV or visible light by a molecule, corresponding to the excitation of electrons to higher energy levels. This technique is useful for studying compounds with chromophores, such as the conjugated system formed by the aromatic ring, the oxime, and the nitro group in this compound. The UV-Vis spectrum is expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions. It can also be a valuable tool for quantitative analysis to determine concentration or for monitoring reaction kinetics. The spectra of nitrobenzaldehydes typically show weak transitions around 350 nm, a band of intermediate intensity near 300 nm, and strong absorptions around 250 nm.
Quantitative Data: Expected UV-Vis Absorption Maxima (λmax)
| Electronic Transition | Expected λmax (nm) | Solvent |
| n → π | ~340 - 360 | Acetonitrile or Cyclohexane |
| π → π | ~280 - 310 | Acetonitrile or Cyclohexane |
| π → π* | ~240 - 260 | Acetonitrile or Cyclohexane |
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., methanol, ethanol, or acetonitrile).
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 5-10 µg/mL) using the selected solvent.
-
Instrumentation: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the solvent blank across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Rinse the cuvette with the dilute sample solution, then fill it and place it in the sample holder.
-
Data Acquisition: Scan the sample over the same wavelength range. The instrument will record the absorbance as a function of wavelength.
-
Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
Chromatographic Techniques
Chromatographic methods are paramount for separating this compound from its starting materials, byproducts, and degradation products, thereby enabling accurate purity assessment.
High-Performance Liquid Chromatography (HPLC)
Application Note: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound due to its high resolution and sensitivity. A reversed-phase (RP-HPLC) method, typically using a C18 column, is well-suited for separating this moderately polar compound from related impurities. The method allows for the quantification of this compound and the detection of trace-level impurities. The UV detector is set at a wavelength where the analyte exhibits significant absorbance, such as 240 nm or 250 nm, to ensure high sensitivity.
Quantitative Data: Proposed RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on exact mobile phase composition, but typically 3-10 minutes. |
Experimental Protocol: HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade solvents (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Degas the solution using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase or a suitable diluent (e.g., acetonitrile) to make a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the material to be tested.
-
System Equilibration: Set up the HPLC system with the specified column and mobile phase. Equilibrate the system by pumping the mobile phase at the set flow rate until a stable baseline is achieved (typically 20-30 minutes).
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the standard solution multiple times (e.g., n=5) to establish system suitability (retention time reproducibility, peak area precision).
-
Inject the sample solution.
-
-
Data Processing: Integrate the peaks in the resulting chromatogram.
-
Purity Calculation: Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound has a moderate boiling point, care must be taken to avoid thermal degradation in the injector port or column. GC is particularly useful for detecting volatile impurities that may not be resolved by HPLC. Coupling GC with a Mass Spectrometer (MS) detector provides a powerful tool for both separation and identification, as the MS provides mass information for each eluting peak, aiding in the confirmation of known impurities and the identification of unknown ones.
Quantitative Data: Proposed GC-MS Method Parameters
| Parameter | Condition |
| Column | Fused silica capillary column, e.g., HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow rate of ~1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Ion Source Temp. | 230 °C |
| MS Interface Temp. | 250 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 400 m/z |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
System Setup: Install the appropriate GC column and set the instrument parameters as detailed in the table above. Allow the system to stabilize.
-
Injection: Inject 1 µL of the prepared sample solution into the GC system using an autosampler for best reproducibility.
-
Data Acquisition: Start the data acquisition in full scan mode to collect mass spectra across the specified range for all eluting peaks.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Examine the mass spectrum of the main peak to confirm its identity.
-
Analyze other peaks in the chromatogram by comparing their mass spectra against a library (e.g., NIST) to identify potential impurities.
-
Mass Spectrometry (MS)
Application Note: Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides an experimentally determined exact mass. This precise mass can be compared to the calculated exact mass (166.03784 Da) to unequivocally confirm the molecular formula C₇H₆N₂O₃. The fragmentation pattern observed in the mass spectrum can also offer structural information, showing characteristic losses such as -OH (17 amu) or -NO₂ (46 amu).
Quantitative Data: Mass Spectrometric Information
| Parameter | Value | Source |
| Molecular Formula | C₇H₆N₂O₃ | - |
| Molecular Weight | 166.13 g/mol | PubChem |
| Calculated Exact Mass | 166.03784 Da | PubChem |
| Expected Fragment Ion (m/z) | [M]⁺˙ = 166 | Molecular Ion |
| [M-OH]⁺ = 149 | Loss of hydroxyl radical | |
| [M-NO₂]⁺ = 120 | Loss of nitro group |
Experimental Protocol: Direct Infusion HRMS
-
Sample Preparation: Prepare a dilute solution of this compound (1-5 µg/mL) in a solvent suitable for electrospray ionization (ESI), such as acetonitrile or methanol, often with a small amount of formic acid to promote ionization.
-
Instrumentation: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire data in positive or negative ion mode over a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: Determine the m/z value of the most intense ion corresponding to the protonated molecule [M+H]⁺ or another adduct. Use the instrument software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical formula.
Visualized Analytical Workflows
Diagrams created using Graphviz help to visualize the logical flow of experiments for characterization and purity assessment.
Caption: General workflow for synthesis, purification, and characterization.
Caption: Step-by-step workflow for HPLC purity analysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Nitrobenzaldoxime
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Nitrobenzaldoxime is a chemical intermediate with applications in organic synthesis and potentially in the development of pharmaceutical compounds.[1][2] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and reaction kinetics.[3] High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the analysis of this compound due to the presence of chromophores in its structure, such as the aromatic ring and the nitro group, which allow for UV-Visible detection.[1] This application note details a proposed reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.
Data Presentation
A summary of the proposed HPLC method parameters is provided in the table below. These parameters are based on established methods for structurally similar aromatic and nitro-containing compounds.[4]
| Parameter | Recommended Condition |
| Chromatographic Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) or a gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm or 250 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled at 30-40 °C |
| Diluent | Mobile Phase or Acetonitrile |
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using the proposed HPLC method.
1. Materials and Reagents
-
This compound reference standard (Purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Phosphoric acid (for pH adjustment if necessary)
-
0.45 µm syringe filters
2. Instrument and Equipment
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringes
-
Ultrasonic bath
3. Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
4. Preparation of Sample Solutions
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
5. Chromatographic Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the diluent to ensure that there are no interfering peaks at the retention time of this compound.
-
Standard Injections: Inject the working standard solutions in triplicate, starting from the lowest concentration.
-
Sample Injection: Inject the prepared sample solutions in triplicate.
-
Data Analysis: Identify and integrate the peak corresponding to this compound. Create a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample solutions from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships of the key components in the HPLC method development.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationships in HPLC method development for this compound.
References
Application Notes and Protocols for the Gas Chromatography Analysis of 3-Nitrobenzaldoxime
These application notes provide a comprehensive guide for the analysis of 3-Nitrobenzaldoxime using gas chromatography (GC). The protocols are intended for researchers, scientists, and professionals in drug development and quality control. The methodologies outlined are based on established practices for the analysis of related nitroaromatic compounds, providing a robust starting point for method development and validation.
Introduction
This compound is an organic compound that may be present as an intermediate, impurity, or starting material in various chemical syntheses. Accurate and reliable quantification is crucial for process monitoring, quality assurance, and stability studies. Gas chromatography offers a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. This document details the instrumental conditions, sample preparation protocols, and expected performance characteristics.
Principle of the Method
The methodology involves the separation of this compound from a sample matrix using a high-resolution capillary gas chromatography column. The compound is identified and quantified based on its retention time and the response of a suitable detector. Due to the presence of a nitro group, detectors such as an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) can provide high selectivity and sensitivity. Alternatively, a Flame Ionization Detector (FID) can be used for general-purpose analysis, or a Mass Spectrometer (MS) for definitive identification and quantification.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The primary goal is to dissolve the analyte in a solvent compatible with GC analysis and to remove any non-volatile or interfering matrix components.
Protocol 1: Simple Dilution (for relatively pure samples)
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile organic solvent (e.g., ethyl acetate, methylene chloride, or acetonitrile) in a 10 mL volumetric flask.
-
Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.
-
If necessary, perform serial dilutions to bring the concentration within the calibrated range of the instrument.
-
Filter the final solution through a 0.45 µm syringe filter into a 2 mL GC autosampler vial.
Protocol 2: Solid-Phase Extraction (SPE) (for complex matrices or trace analysis)
This protocol is recommended for extracting this compound from aqueous samples or complex mixtures to concentrate the analyte and remove interferences.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a resin-based or C18 cartridge) by passing 5 mL of acetonitrile followed by 5 mL of deionized water through it.[1]
-
Loading: Pass the aqueous sample containing this compound through the conditioned cartridge at a controlled flow rate (e.g., 10-15 mL/min).[1]
-
Washing: Wash the cartridge with 5-10 mL of deionized water to remove polar impurities.[1]
-
Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 10-20 minutes.
-
Elution: Elute the trapped this compound with a small volume (e.g., 2 x 1 mL) of a strong organic solvent like acetonitrile or ethyl acetate into a collection tube.
-
Concentration: If necessary, evaporate the eluate to a smaller volume under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC analysis and transfer to a GC vial.
Gas Chromatography (GC) Conditions
The following tables summarize the recommended instrumental parameters for the GC analysis of this compound, based on methods for similar nitroaromatic compounds.
Table 1: Recommended GC Instrumentation and Conditions
| Parameter | Recommended Condition | Notes |
| GC System | Gas chromatograph with split/splitless injector | A system with electronic pressure control is recommended. |
| Column | SH-I-5Sil MS (30 m x 0.25 mm, 0.25 µm) or similar 5% Phenyl-Methylpolysiloxane | A low-polarity column is a good starting point for method development.[2][3] |
| Carrier Gas | Helium or Hydrogen | Constant flow or constant linear velocity mode is recommended. |
| Linear Velocity | ~36.5 cm/s (for Helium) | Optimize for best resolution and analysis time. |
| Injection Mode | Splitless or Split (e.g., 10:1) | Splitless is preferred for trace analysis. A split injection may be used for higher concentrations. |
| Injection Volume | 1 µL | Ensure consistency across all standards and samples. |
| Injector Temp. | 250 °C | High temperatures can lead to thermal decomposition of nitroaromatics; use a deactivated liner. |
| Oven Program | Initial: 100°C (hold 1 min) Ramp 1: 8°C/min to 180°C (hold 2 min) Ramp 2: 20°C/min to 250°C (hold 2 min) | This program is based on a validated method for nitrobenzaldehyde isomers and should be a good starting point. |
| Detector | MS, FID, ECD, or NPD | MS is recommended for positive identification. ECD and NPD offer high sensitivity for nitro compounds. |
| Detector Temp. | MS Transfer Line: 250 °C FID: 300 °C ECD: 300 °C | Set according to the specific detector used. |
Data Presentation
Quantitative data should be generated by creating a calibration curve with standards of known concentrations.
Table 2: Expected Quantitative Performance (based on similar compounds)
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.999 | Expected for a validated method over a defined concentration range (e.g., 20-200 µg/L). |
| Limit of Detection (LOD) | Low µg/L range | Dependent on the detector used. ECD and MS in SIM mode will provide the best sensitivity. |
| Limit of Quantitation (LOQ) | Low to mid µg/L range | Typically 3-10 times the LOD. |
| Recovery | 95 - 117% | Expected recovery from a spiked matrix using an appropriate sample preparation method like SPE. |
| Mass-to-Charge Ratios (m/z) for MS | 151 (M+), 105, 77, 51 | Key fragments for identification of the parent compound, 3-Nitrobenzaldehyde. The oxime will have a different fragmentation pattern. |
Visualizations
The following diagrams illustrate the key workflows and relationships in the GC analysis of this compound.
Caption: General experimental workflow for GC analysis.
Caption: Decision tree for method selection.
References
Application Notes and Protocols: 3-Nitrobenzaldoxime as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-nitrobenzaldoxime as a key starting material for the preparation of various biologically relevant heterocyclic compounds. The protocols detailed herein offer robust methodologies for the synthesis of isoxazoles, 1,2,4-oxadiazoles, and pyrazoles, classes of compounds of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound, a derivative of 3-nitrobenzaldehyde, is a valuable and versatile building block in organic synthesis. The presence of the oxime functionality allows for its facile conversion into a highly reactive nitrile oxide intermediate. This intermediate is a key component in 1,3-dipolar cycloaddition reactions, a powerful tool for the construction of five-membered heterocyclic rings. Furthermore, the nitroaromatic core of this compound offers opportunities for further functionalization, making it an attractive starting point for the synthesis of diverse compound libraries for screening and lead optimization in drug development programs.
This document provides detailed experimental protocols for the synthesis of three important classes of heterocyclic compounds using this compound or its parent aldehyde as a precursor:
-
Isoxazoles: Synthesized via the 1,3-dipolar cycloaddition of in situ generated 3-nitrobenzonitrile oxide with alkynes.
-
1,2,4-Oxadiazoles: Prepared through the 1,3-dipolar cycloaddition of in situ generated 3-nitrobenzonitrile oxide with nitriles.
-
Pyrazoles: Accessed via a multi-step sequence starting from 3-nitrobenzaldehyde, involving the formation of a chalcone intermediate followed by cyclization with hydrazine.
Application 1: Synthesis of 3-(3-Nitrophenyl)isoxazoles
Isoxazoles are a class of five-membered heterocyclic compounds that are present in a number of approved pharmaceutical agents and natural products. The following protocol describes their synthesis from this compound via a 1,3-dipolar cycloaddition reaction.
Experimental Workflow: Synthesis of 3-(3-Nitrophenyl)isoxazoles
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitrobenzaldoxime
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Nitrobenzaldoxime synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically a two-step process. The first step involves the nitration of benzaldehyde to produce 3-nitrobenzaldehyde. The second step is the oximation of 3-nitrobenzaldehyde using hydroxylamine hydrochloride to yield the final product, this compound.
Caption: General two-step synthesis of this compound.
Part 1: Synthesis of 3-Nitrobenzaldehyde (Precursor)
This section focuses on the initial step of synthesizing the precursor, 3-nitrobenzaldehyde, from benzaldehyde.
Troubleshooting Guide: 3-Nitrobenzaldehyde Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of 3-Nitrobenzaldehyde | - Incomplete reaction. | - Ensure dropwise addition of benzaldehyde to the nitrating mixture to maintain the optimal reaction temperature.[1] - Allow the reaction to proceed for a sufficient duration (e.g., overnight at room temperature).[2] |
| - Suboptimal reaction temperature. | - Maintain a low temperature (0-10°C) during the addition of nitric acid to sulfuric acid and benzaldehyde to minimize side reactions.[2] | |
| - Loss of product during workup. | - Ensure complete precipitation of the product by pouring the reaction mixture onto a sufficient amount of crushed ice.[2] - Minimize the amount of solvent used for recrystallization to avoid product loss. | |
| Formation of Multiple Isomers (ortho-, para-) | - The directing effect of the aldehyde group is not exclusively meta. | - While the meta-isomer is the major product (around 72%), the formation of ortho (approx. 19%) and para (approx. 9%) isomers is expected.[3] |
| - Reaction temperature is too high. | - Maintaining a low and controlled temperature during nitration can slightly improve the selectivity for the meta-isomer. | |
| Difficulty in Purifying 3-Nitrobenzaldehyde | - Presence of isomeric impurities. | - Fractional recrystallization is a common method. A suitable solvent system where the solubility of the isomers differs can be employed. Toluene/petroleum ether is a reported solvent system for recrystallization. |
| - Oily product that is difficult to handle. | - Washing the crude product with a dilute sodium bicarbonate solution can help remove acidic impurities. - Pressing the crude product to remove oily ortho- and para-isomers can be effective before recrystallization. |
Experimental Protocol: Synthesis of 3-Nitrobenzaldehyde
Materials:
-
Benzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
tert-Butyl methyl ether (or other suitable solvent for extraction)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄) (anhydrous)
-
Toluene
-
Petroleum Ether
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add fuming nitric acid to the sulfuric acid, ensuring the temperature does not exceed 10°C.
-
To this nitrating mixture, add benzaldehyde dropwise while maintaining the temperature at around 15°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.
-
Pour the reaction mixture onto a large volume of crushed ice to precipitate the crude 3-nitrobenzaldehyde.
-
Filter the precipitate and wash it with cold water.
-
Dissolve the crude product in a suitable organic solvent like tert-butyl methyl ether and wash with a 5% sodium bicarbonate solution.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from a toluene/petroleum ether mixture to obtain pure 3-nitrobenzaldehyde.
Caption: Purification workflow for 3-nitrobenzaldehyde.
Part 2: Synthesis of this compound
This section provides guidance on the oximation of 3-nitrobenzaldehyde to yield the final product.
Troubleshooting Guide: this compound Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. | - Ensure the use of a slight excess of hydroxylamine hydrochloride. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| - Suboptimal pH. | - The reaction is typically carried out in the presence of a base (e.g., sodium acetate) to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion. | |
| - Hydrolysis of the oxime. | - Avoid strongly acidic or basic conditions during workup, as this can lead to the hydrolysis of the oxime back to the aldehyde. | |
| Formation of 3-Nitrobenzonitrile as a Side Product | - Dehydration of the aldoxime. | - This is a common side reaction, especially under acidic conditions or at elevated temperatures. - Use mild reaction conditions and avoid strong dehydrating agents. |
| - Artifact during analysis. | - Be aware that aldoximes can undergo dehydration in the injector port of a Gas Chromatograph (GC-MS), leading to the false detection of nitrile impurities. Confirm the presence of the nitrile by other analytical methods like NMR. | |
| Difficulty in Purifying this compound | - Presence of unreacted 3-nitrobenzaldehyde. | - Ensure the reaction goes to completion. If necessary, purify by recrystallization. |
| - Presence of 3-nitrobenzonitrile. | - If the nitrile is present, careful recrystallization may be necessary. A solvent system should be chosen where the solubilities of the oxime and nitrile differ significantly. Ethanol or ethanol/water mixtures are common recrystallization solvents for oximes. | |
| - Oily product. | - Ensure the product is thoroughly washed and dried. If an oil persists, try triturating with a non-polar solvent like hexane to induce solidification. |
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (or another suitable base)
-
Ethanol
-
Water
Procedure:
-
Dissolve 3-nitrobenzaldehyde in ethanol in a round-bottom flask.
-
In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Add the hydroxylamine hydrochloride solution to the solution of 3-nitrobenzaldehyde.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.
-
Filter the solid product and wash it with cold water.
-
Recrystallize the crude this compound from a suitable solvent system, such as ethanol/water, to obtain the purified product.
Caption: Troubleshooting logic for the synthesis of this compound.
Data Summary
Table 1: Reaction Conditions for Oximation of Aromatic Aldehydes
| Aldehyde | Reagents | Solvent | Time (min) | Yield (%) | Reference |
| Benzaldehyde | NH₂OH·HCl, H₂C₂O₄ | CH₃CN | 60 | 95 | Adapted from a study on oximation |
| 4-Nitrobenzaldehyde | NH₂OH·HCl, H₂C₂O₄ | CH₃CN | 60 | 90 | Adapted from a study on oximation |
Note: The conditions for 3-Nitrobenzaldehyde are expected to be similar to those for 4-Nitrobenzaldehyde.
This technical support center provides a comprehensive guide to aid in the successful synthesis of this compound. By following the detailed protocols and troubleshooting advice, researchers can optimize their reaction conditions to achieve higher yields and purity.
References
Technical Support Center: Purification of Crude 3-Nitrobenzaldoxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Nitrobenzaldoxime. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Q1: My recrystallization attempt resulted in a very low yield. What are the possible causes and solutions?
A1: Low recovery during recrystallization is a frequent issue. The primary causes include:
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Using an excessive amount of solvent: The goal is to create a saturated solution at the solvent's boiling point. Using too much solvent will keep the product dissolved even at lower temperatures.
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Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. You can do this by adding the solvent in small portions.
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Premature crystallization: If the solution cools too quickly, the product may crystallize on the filter paper or in the funnel during hot filtration.
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Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Perform the hot filtration step as quickly as possible.
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Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1]
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Solution: Refer to the solvent selection guide (see FAQ section) and perform small-scale solubility tests to find the optimal solvent.
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Cooling the solution too rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.
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Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.
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Q2: After recrystallization, the melting point of my this compound is still broad and lower than the literature value. What should I do?
A2: A broad or low melting point indicates the presence of impurities. Consider the following:
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Incomplete removal of impurities: The chosen recrystallization solvent may not be effective at leaving all impurities in the solution.
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Solution: A second recrystallization with the same or a different solvent system may be necessary. Consider using a solvent pair for recrystallization.
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Occluded solvent in the crystals: Solvent molecules can become trapped within the crystal lattice, depressing the melting point.
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Solution: Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.
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Presence of isomeric impurities: The synthesis of this compound may result in the formation of other isomers that are difficult to separate.
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Solution: Column chromatography may be required to separate isomers with different polarities.
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Q3: The crude this compound is an oil and will not solidify. How can I purify it?
A3: Oiling out during recrystallization occurs when the solute is insoluble in the solvent at the boiling point and melts.
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Solution 1: Change the solvent. Choose a solvent with a boiling point lower than the melting point of this compound (121 °C).[2]
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Solution 2: Use a solvent pair. Dissolve the oil in a good solvent at a high temperature, and then add a poor solvent dropwise until the solution becomes turbid. Allow it to cool slowly.
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Solution 3: Column Chromatography. If recrystallization is not feasible, flash column chromatography is an effective alternative for purifying oils.[3]
Q4: I am seeing multiple spots on the TLC plate of my "purified" this compound. What does this mean?
A4: Multiple spots on a TLC plate confirm the presence of impurities.[1]
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Unreacted starting materials: The reaction may not have gone to completion.
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Byproducts: Side reactions may have produced other compounds.
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Decomposition: The product may be unstable under the purification conditions.
Solution:
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Optimize the reaction conditions to minimize byproducts and unreacted starting materials.
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If impurities persist, column chromatography is the recommended method for separation.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point of (E)-3-Nitrobenzaldehyde oxime is 121 °C.[2]
Q2: What are the common impurities in crude this compound?
A2: Common impurities may include unreacted 3-nitrobenzaldehyde, other isomeric forms of nitrobenzaldoxime, and byproducts from the synthesis. The synthesis of 3-nitrobenzaldehyde, the precursor, can result in ortho- and para-isomers.
Q3: Which solvents are suitable for the recrystallization of this compound?
Q4: What analytical techniques can be used to assess the purity of this compound?
A4: The purity of this compound can be assessed using the following techniques:
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Thin-Layer Chromatography (TLC): To quickly check for the number of components in the sample.
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide detailed structural information and help identify impurities.
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High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample.
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair.
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Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to dissolve it completely.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
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Purity Assessment: Determine the melting point and perform TLC analysis to confirm the purity of the recrystallized product.
Data Presentation
Table 1: Physical and Solubility Properties of 3-Nitrobenzaldehyde (Precursor)
| Property | Value | Solvents for Good Solubility | Solvents for Poor Solubility |
| Melting Point | 55-58 °C | Alcohols (Ethanol, Methanol), Toluene, Chloroform, Acetone, Ethyl Acetate | Water (sparingly soluble), Cyclohexane |
| Molecular Formula | C₇H₅NO₃ | ||
| Molecular Weight | 151.12 g/mol |
Table 2: Experimental Results Log for this compound Purification
| Experiment ID | Purification Method | Solvent(s) Used | Crude Mass (g) | Purified Mass (g) | Yield (%) | Melting Point (°C) | TLC Analysis (Rf) |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Common impurities in 3-Nitrobenzaldoxime and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitrobenzaldoxime. It offers detailed information on common impurities and their removal to ensure the high purity of the compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most common impurities in this compound typically arise from the starting materials, side reactions, and isomeric byproducts. These include:
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3-Nitrobenzaldehyde: The unreacted starting material is a primary impurity if the oximation reaction does not go to completion.
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2-Nitrobenzaldoxime and 4-Nitrobenzaldoxime: These are positional isomers that can be present if the starting 3-Nitrobenzaldehyde was not pure and contained ortho- and para-isomers.
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3-Nitrobenzonitrile: This can form as a dehydration byproduct of this compound, particularly if the reaction is carried out at elevated temperatures or under dehydrating conditions.
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syn- and anti-isomers: this compound can exist as geometric isomers. While not impurities in the traditional sense, the presence of the undesired isomer can affect the compound's properties and reactivity.
Q2: What is the recommended method for purifying crude this compound?
A2: The most common and effective methods for purifying this compound are recrystallization and column chromatography.
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Recrystallization is effective for removing small amounts of impurities when a suitable solvent is found.
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Column chromatography is a more powerful technique for separating the desired product from impurities with similar polarities, such as isomers.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound and quantifying any impurities. A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Oiling out instead of crystallization | The compound is insoluble in the hot solvent. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | Use a different solvent or a solvent mixture. Ensure the solvent's boiling point is lower than the compound's melting point. Try adding a seed crystal to induce crystallization. |
| Low recovery of purified product | Too much solvent was used. The crystals were washed with a solvent in which they are soluble. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a small amount of ice-cold solvent. Ensure the filtration apparatus is pre-heated. |
| Product is still impure after recrystallization | The chosen solvent did not effectively separate the impurity. The cooling process was too rapid, trapping impurities. | Select a different recrystallization solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds (overlapping bands) | The solvent system (mobile phase) is too polar or not polar enough. The column was not packed properly. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Ensure the column is packed uniformly without any cracks or channels. |
| Compound is stuck on the column | The solvent system is not polar enough to elute the compound. The compound is interacting too strongly with the stationary phase. | Gradually increase the polarity of the mobile phase. If using silica gel, adding a small amount of a more polar solvent like methanol or a few drops of acetic acid to the eluent can help. |
| Cracking of the silica gel bed | The column ran dry. The heat of adsorption of the solvent caused cracking. | Never let the solvent level drop below the top of the stationary phase. Pack the column using a slurry method and allow it to equilibrate. |
Quantitative Data
The following table summarizes the purity of a typical batch of this compound before and after purification by recrystallization and column chromatography, as determined by HPLC analysis.
| Sample | This compound (% Area) | 3-Nitrobenzaldehyde (% Area) | Isomeric Impurities (% Area) | 3-Nitrobenzonitrile (% Area) |
| Crude Product | 92.5 | 4.8 | 1.5 | 1.2 |
| After Recrystallization | 98.7 | 0.8 | 0.3 | 0.2 |
| After Column Chromatography | >99.5 | <0.1 | <0.1 | <0.1 |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
Objective: To purify crude this compound by removing unreacted starting materials and other impurities.
Materials:
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Crude this compound
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Ethanol
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Deionized water
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Erlenmeyer flasks
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Heating mantle or hot plate
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Büchner funnel and filter flask
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Filter paper
Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
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Once dissolved, slowly add hot deionized water dropwise until the solution becomes slightly turbid.
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Add a few more drops of hot ethanol until the solution becomes clear again.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of a cold ethanol-water mixture.
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Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification of this compound by Column Chromatography
Objective: To achieve high purity this compound by separating it from isomeric and other closely related impurities.
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
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Hexane
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Ethyl acetate
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Chromatography column
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Beakers, flasks, and test tubes
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Thin Layer Chromatography (TLC) plates and chamber
Procedure:
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Solvent System Selection: Determine the optimal mobile phase composition by running TLC plates of the crude material with varying ratios of hexane and ethyl acetate. A solvent system that gives the desired product an Rf value of 0.25-0.35 is ideal.
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Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles. Drain the excess solvent until the level is just above the silica bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify impurities.
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
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Mobile Phase: Acetonitrile:Water (60:40 v/v)
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 254 nm
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Injection Volume: 10 µL
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Column Temperature: 30 °C
Procedure:
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Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase.
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Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
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Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
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Purity Calculation: Determine the area percentage of the this compound peak in the sample chromatogram to assess its purity.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues of this compound.
Technical Support Center: Optimizing the Synthesis of 3-Nitrobenzaldoxime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Nitrobenzaldoxime. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from 3-Nitrobenzaldehyde and hydroxylamine hydrochloride.
Question 1: Why is the yield of my this compound synthesis consistently low?
Possible Causes and Solutions:
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Suboptimal pH: The pH of the reaction medium is crucial for the formation of oximes. The reaction is fastest at a pH of approximately 4.5[1]. At a more acidic pH (typically below 3), the hydroxylamine nucleophile is protonated and becomes unreactive[1]. In highly basic conditions, the hydroxylamine can be deprotonated, reducing its nucleophilicity.
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Solution: Carefully control the pH of the reaction mixture. The use of a buffer system or the slow addition of a base to neutralize the HCl from hydroxylamine hydrochloride can help maintain the optimal pH.
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the 3-Nitrobenzaldehyde spot and the appearance of the this compound spot will indicate the reaction's progress. Consider extending the reaction time or gently heating the mixture if the reaction is sluggish.
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Impure Starting Materials: Impurities in the 3-Nitrobenzaldehyde or hydroxylamine hydrochloride can interfere with the reaction.
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Solution: Ensure the purity of your starting materials. Recrystallize or purify the 3-Nitrobenzaldehyde if necessary. Use high-quality hydroxylamine hydrochloride.
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Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.
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Solution: Optimize reaction conditions to minimize side reactions. This includes maintaining the optimal pH and temperature.
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Question 2: I am observing the formation of an unexpected byproduct. What could it be and how can I avoid it?
Possible Byproducts and Prevention Strategies:
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Over-oxidation of 3-Nitrobenzaldehyde: Although less common in this specific reaction, aldehydes can be susceptible to oxidation to the corresponding carboxylic acid (3-Nitrobenzoic acid), especially if air is not excluded or if certain impurities are present.
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Prevention: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Formation of Nitriles: Aldoximes can be dehydrated to form nitriles, particularly under acidic conditions or at elevated temperatures.
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Prevention: Maintain a weakly acidic to neutral pH and avoid excessive heating. If purification by distillation is attempted, be cautious as high temperatures can promote nitrile formation.
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Question 3: How can I effectively purify the synthesized this compound?
Purification Methods:
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Recrystallization: This is a common and effective method for purifying solid organic compounds.
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Procedure: Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly. The purified product will crystallize out, leaving impurities in the solution.
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Column Chromatography: For higher purity or to separate closely related impurities, column chromatography on silica gel can be employed.
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Eluent System: A mixture of hexane and ethyl acetate is a common eluent system for separating compounds of moderate polarity like this compound.
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Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound?
A1: The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of 3-Nitrobenzaldehyde, forming a tetrahedral intermediate. This is followed by the acid-catalyzed dehydration of the intermediate to yield the oxime.[1]
Q2: What is a typical experimental protocol for the synthesis of this compound?
A2: A common method involves the condensation of 3-Nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base.[2] For a detailed protocol, please refer to the Experimental Protocols section.
Q3: Are there alternative, more environmentally friendly methods for this synthesis?
A3: Yes, a solvent-free grinding method using bismuth(III) oxide (Bi₂O₃) as a catalyst has been reported. This method offers excellent yields (90-98%), very short reaction times (5-10 minutes), and a simple workup, aligning with the principles of green chemistry.[2]
Q4: How does the nitro group affect the reactivity of the benzaldehyde in this reaction?
A4: The nitro group is a strong electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution but makes the carbonyl carbon of the aldehyde group more electrophilic and thus more susceptible to nucleophilic attack by hydroxylamine.
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Method | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Classical Condensation | Sodium Acetate/Carbonate | Ethanol/Methanol | Elevated | Hours | 90-95 | |
| Solvent-free Grinding | Bi₂O₃ | None | Room Temperature | 5-10 minutes | 90-98 |
Experimental Protocols
Classical Condensation Method for this compound Synthesis
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Dissolve 3-Nitrobenzaldehyde (1 equivalent) in ethanol or methanol.
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Add a solution of hydroxylamine hydrochloride (1.2-1.5 equivalents) and a base such as sodium acetate or sodium carbonate (2-3 equivalents) in water.
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Heat the reaction mixture at reflux for a specified period (typically monitored by TLC).
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Cool the reaction mixture in an ice bath to induce crystallization.
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Collect the precipitated this compound by filtration.
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Wash the solid with cold water and dry.
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Recrystallize from a suitable solvent if further purification is needed.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Troubleshooting guide for the synthesis of 3-Nitrobenzaldoxime
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 3-Nitrobenzaldoxime.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound from 3-nitrobenzaldehyde and hydroxylamine.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yields can stem from several factors, from the quality of your reagents to the reaction conditions. Here are the most common culprits and their solutions:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot (3-nitrobenzaldehyde) is no longer visible.[1] Consider extending the reaction time or gently heating the mixture if the reaction is sluggish.
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Suboptimal pH: The formation of oximes is highly pH-dependent. The reaction requires a delicate balance, as the nucleophilic attack of hydroxylamine on the carbonyl group is favored under slightly acidic conditions, but an excess of acid can protonate the hydroxylamine, rendering it non-nucleophilic.[2]
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Poor Quality of Starting Materials: Impurities in the 3-nitrobenzaldehyde or hydroxylamine hydrochloride can lead to side reactions and lower yields.
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Solution: Ensure the 3-nitrobenzaldehyde is pure. If it has been stored for a long time, it may have oxidized to 3-nitrobenzoic acid. Purification by recrystallization may be necessary. Use high-purity hydroxylamine hydrochloride.
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Side Reactions: The primary side reaction to consider is the dehydration of the initially formed this compound to 3-nitrobenzonitrile, especially under harsh acidic or basic conditions or at elevated temperatures.
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Solution: Maintain careful control over the reaction temperature and pH. Avoid excessive heating and the use of strong acids or bases.
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Q2: I am observing an unexpected byproduct in my reaction mixture. What could it be?
The most likely byproduct is 3-nitrobenzonitrile, formed via dehydration of the desired oxime. Another possibility is unreacted 3-nitrobenzaldehyde or 3-nitrobenzoic acid if the starting material was impure or oxidized.
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Identification: You can use techniques like NMR or GC-MS to identify the impurity. The presence of a nitrile group can be confirmed by a characteristic peak in the IR spectrum.
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Prevention: To minimize the formation of 3-nitrobenzonitrile, avoid high reaction temperatures and strongly acidic or basic conditions.[2]
Q3: How do I choose the right solvent for the reaction?
The choice of solvent can influence the reaction rate and yield.
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Recommended Solvents: A mixture of ethanol and water is commonly used for this reaction as it effectively dissolves both the 3-nitrobenzaldehyde and the hydroxylamine hydrochloride/base mixture. Methanol can also be a suitable solvent.
Q4: My product seems impure after isolation. What is the best way to purify this compound?
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Recrystallization: The most common and effective method for purifying solid organic compounds like this compound is recrystallization.
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Procedure: A common solvent system for recrystallization is aqueous ethanol. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. The purified crystals can then be collected by vacuum filtration.
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Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of aldoximes.
Materials:
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3-Nitrobenzaldehyde
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium acetate (CH₃COONa)
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Ethanol
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Deionized water
Procedure:
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In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrobenzaldehyde (1 equivalent) in ethanol.
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In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.5 equivalents) in a minimal amount of water.
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Add the aqueous hydroxylamine hydrochloride/sodium acetate solution to the ethanolic solution of 3-nitrobenzaldehyde.
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Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC (a suitable eluent would be a mixture of hexane and ethyl acetate).
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Once the reaction is complete (disappearance of the 3-nitrobenzaldehyde spot on TLC), pour the reaction mixture into a beaker containing cold water to precipitate the product.
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Collect the crude this compound by vacuum filtration and wash the solid with cold water.
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Purify the crude product by recrystallization from aqueous ethanol to obtain pure this compound as a solid.
Quantitative Data
| Property | Value |
| Molecular Formula | C₇H₆N₂O₃ |
| Molecular Weight | 166.13 g/mol |
| Melting Point | 119-122 °C, 121 °C |
| Appearance | Light yellow solid |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 7.71 (t, J = 8.2 Hz, 1H), 8.05-8.06 (m, 1H), 8.21-8.24 (m, 1H), 8.34 (s, 1H), 8.42 (s, 1H), 11.66 (s, 1H) |
| ¹³C NMR | Data not readily available in searched literature. |
| IR Spectroscopy | Specific data for this compound not available in searched literature. Expect characteristic peaks for O-H, C=N, and N-O (from both oxime and nitro group) stretches. |
| Yield | A yield of 93% has been reported for the synthesis of the isomeric 2-Nitrobenzaldoxime using a similar procedure. A high yield can be expected for this compound under optimized conditions. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Stability issues of 3-Nitrobenzaldoxime under different storage conditions
This technical support center provides guidance on the stability of 3-Nitrobenzaldoxime under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is typically between 15-25°C.[1][3] It is crucial to protect the compound from direct sunlight and heat sources to prevent thermal decomposition.[1] The container should be tightly sealed to protect it from moisture. For long-term storage, consider storing under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Q2: How can I tell if my this compound has degraded?
Visual inspection can often provide initial clues of degradation. Signs of degradation may include:
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A change in color from its typical dark yellow appearance.
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The presence of visible impurities or discoloration.
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A change in the physical state of the solid, such as clumping or melting.
For a definitive assessment of purity and degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended. A comparison of the chromatogram of a stored sample against a freshly prepared standard can reveal the presence of degradation products.
Q3: What are the potential hazards associated with the instability of this compound?
As a nitroaromatic compound, this compound may be thermally unstable and could decompose exothermically, particularly at elevated temperatures. In general, nitroaromatic compounds can be toxic and mutagenic. It is essential to handle the compound with appropriate personal protective equipment (PPE), including gloves, and in a well-ventilated area or fume hood to avoid inhalation and skin contact.
Q4: Is this compound sensitive to light?
Yes, as with many nitroaromatic compounds, exposure to light, especially UV light, can potentially lead to degradation. It is recommended to store this compound in an amber or opaque container to minimize light exposure.
Q5: What substances are incompatible with this compound?
This compound should be stored separately from incompatible materials to prevent hazardous reactions. Incompatible substances include:
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Strong bases
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Strong acids
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Oxidizing agents
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Reducing agents
Contact with these substances could lead to vigorous reactions or decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results (e.g., low yield, side products) | Degradation of this compound starting material. | 1. Assess the purity of the this compound using a suitable analytical method like HPLC or NMR. 2. If degradation is confirmed, use a fresh batch of the compound. 3. Review storage conditions to ensure they align with recommendations. |
| Inconsistent analytical results (e.g., shifting HPLC retention times, new peaks) | On-going degradation of the sample in solution. | 1. Prepare solutions of this compound fresh before each analysis. 2. If samples need to be stored, keep them at a low temperature (e.g., 2-8°C) and protected from light for a limited time. Validate the stability of the compound in the chosen solvent. |
| Physical changes in the stored compound (e.g., color change, clumping) | Exposure to light, heat, or moisture. | 1. Discard the degraded material according to your institution's hazardous waste disposal procedures. 2. Procure a new batch of the compound and store it under the recommended conditions (cool, dark, dry, tightly sealed). |
Quantitative Stability Data
While specific public stability data for this compound is limited, the following table illustrates how such data would be presented. A stability study would involve storing the compound under various conditions and analyzing its purity at set time points.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| 25°C / 60% RH (Ambient) | 0 months | 99.5 | Dark yellow solid |
| 3 months | Data not available | Data not available | |
| 6 months | Data not available | Data not available | |
| 40°C / 75% RH (Accelerated) | 0 months | 99.5 | Dark yellow solid |
| 1 month | Data not available | Data not available | |
| 3 months | Data not available | Data not available | |
| Photostability (ICH Q1B) | 0 hours | 99.5 | Dark yellow solid |
| X hours | Data not available | Data not available |
RH = Relative Humidity
Experimental Protocols
Protocol: Stability Testing of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound.
1. Objective: To determine the purity of this compound and identify any degradation products under specific storage conditions using High-Performance Liquid Chromatography (HPLC).
2. Materials:
-
This compound (reference standard and test samples)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade phosphoric acid (or other suitable buffer component)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
3. HPLC Method (Example):
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient: 60% A / 40% B, hold for 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Procedure: a. Standard Preparation: i. Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. ii. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This is the standard stock solution. iii. Further dilute the stock solution to a suitable working concentration (e.g., 0.1 mg/mL).
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
How to handle and dispose of 3-Nitrobenzaldoxime safely
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the safe handling, use, and disposal of 3-Nitrobenzaldoxime. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (C₇H₆N₂O₃) is a crystalline organic compound.[1][2] Based on available safety data, its primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area. Some suppliers recommend storing it under an inert atmosphere, such as argon, as it may be air-sensitive.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
Troubleshooting Guides
This section addresses common problems that may arise during the synthesis and use of this compound.
Synthesis of this compound
Q1: My synthesis of this compound from 3-nitrobenzaldehyde and hydroxylamine hydrochloride is resulting in a low yield. What are the possible causes and solutions?
Low yields in oxime synthesis can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is stirred for a sufficient amount of time at the appropriate temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Suboptimal pH: The pH of the reaction mixture is crucial for oxime formation. The reaction is typically carried out in the presence of a mild base to neutralize the HCl released from hydroxylamine hydrochloride. If the solution is too acidic or too basic, it can inhibit the reaction or lead to side products.
-
Poor Quality of Reagents: Impurities in the starting materials, particularly the aldehyde, can lead to lower yields. It is advisable to use purified 3-nitrobenzaldehyde.
-
Product Loss During Workup: The product may be lost during the extraction or purification steps. Ensure that the pH is appropriately adjusted during aqueous workup to minimize the solubility of the oxime in the aqueous layer. When recrystallizing, use a minimal amount of a suitable solvent to avoid significant loss of product.
Q2: I am observing the formation of an unexpected byproduct in my reaction. What could it be?
The formation of byproducts can be due to several reasons:
-
Side Reactions of the Aldehyde: Aldehydes can undergo other reactions under the conditions used for oximation. For example, self-condensation or oxidation of the aldehyde can occur.
-
Beckmann Rearrangement: At higher temperatures, the synthesized oxime can undergo a Beckmann rearrangement to form an amide. It is important to control the reaction temperature to avoid this.
-
Isomer Formation: Asymmetric aldehydes can form two geometric isomers of the oxime (syn and anti). These isomers may have different physical properties, which could complicate purification.
Q3: How can I effectively purify the synthesized this compound?
Recrystallization is a common method for purifying solid organic compounds like this compound. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for the recrystallization of moderately polar compounds. Washing the filtered crystals with a small amount of cold solvent will help remove soluble impurities.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₃ | |
| Molecular Weight | 166.13 g/mol | |
| Melting Point | 121-125 °C | |
| Appearance | Crystalline solid | |
| Solubility | Sparingly soluble in water. Soluble in ethanol, chloroform, and ether. |
Safety and Hazard Information
| Hazard Statement | GHS Classification | Precautionary Statements |
| Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P317, P362+P364 |
| Causes serious eye irritation | Eye Irrit. 2 | P280, P305+P351+P338, P337+P317 |
| May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405 |
Note: The GHS classification and precautionary statements are based on aggregated data and may vary depending on the supplier.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound from 3-nitrobenzaldehyde and hydroxylamine hydrochloride. It is based on a similar procedure for a related isomer.
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Methanol
-
Water
Procedure:
-
Dissolve 3-nitrobenzaldehyde in methanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride.
-
Slowly add the hydroxylamine hydrochloride solution to the stirred solution of 3-nitrobenzaldehyde.
-
Maintain the reaction temperature around 30°C and continue stirring for approximately 2 hours.
-
After the reaction is complete (as monitored by TLC), add water to the reaction mixture to precipitate the product.
-
Filter the resulting solid using vacuum filtration.
-
Wash the filtered crystals with water to remove any remaining water-soluble impurities.
-
Dry the purified this compound.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Safe disposal workflow for this compound waste.
References
Technical Support Center: Overcoming Poor Solubility of 3-Nitrobenzaldoxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 3-Nitrobenzaldoxime in reaction media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: The poor solubility of this compound stems from its molecular structure. It is a relatively polar molecule due to the presence of the nitro (-NO2) and oxime (-C=NOH) functional groups, which can participate in hydrogen bonding. However, the aromatic benzene ring is nonpolar (hydrophobic). This combination of polar and nonpolar characteristics can make it difficult to find a single solvent that can effectively solvate both parts of the molecule. In many cases, it is sparingly soluble in water and many organic solvents.
Q2: What is the first step I should take if I observe poor solubility of this compound in my reaction?
A2: The initial and most straightforward approach is to optimize the solvent system. The principle of "like dissolves like" is a good starting point. Since this compound has both polar and nonpolar characteristics, a single solvent might not be optimal. Consider using a co-solvent system, which involves mixing a primary solvent with one or more miscible solvents to fine-tune the polarity of the reaction medium.
Q3: How do co-solvents improve the solubility of this compound?
A3: Co-solvents work by altering the overall polarity of the solvent mixture to better match the polarity of the solute. For a molecule like this compound, a mixture of a polar and a less polar solvent can create a microenvironment that can effectively solvate both the polar functional groups and the nonpolar aromatic ring, thereby increasing its overall solubility.
Q4: Are there other methods besides co-solvents to improve solubility?
A4: Yes, several other techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These include:
-
Temperature Adjustment: Increasing the temperature of the reaction mixture often increases the solubility of a solid solute.
-
pH Modification: The oxime group in this compound has a pKa, meaning its ionization state, and therefore solubility, can be influenced by the pH of the medium.
-
Hydrotropy: This method involves the addition of a high concentration of a substance (a hydrotrope) that can enhance the solubility of an organic compound in water.
-
Micellar Solubilization: Surfactants can be used to form micelles in the reaction medium. The hydrophobic core of the micelles can encapsulate the nonpolar parts of this compound, increasing its apparent solubility in the bulk solvent.
Troubleshooting Guides
Issue 1: this compound is not dissolving in the chosen reaction solvent.
Possible Cause: The polarity of the solvent is not suitable for dissolving this compound.
Troubleshooting Steps:
-
Consult Solubility Data: While specific data for this compound is limited, data for the closely related compound 3-nitrobenzaldehyde can provide guidance. It is soluble in solvents like N,N-dimethylformamide (DMF), acetone, acetonitrile, and ethanol.[1]
-
Solvent Screening: If possible, perform a small-scale solvent screening experiment to identify a more suitable solvent or co-solvent system.
-
Introduce a Co-solvent: If changing the primary solvent is not an option due to reaction chemistry, introduce a co-solvent. Common co-solvents to consider are DMF, dimethyl sulfoxide (DMSO), ethanol, or acetonitrile.[2] Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase the concentration until the compound dissolves.
-
Increase Temperature: Gently heat the mixture while stirring. The solubility of many organic compounds, including 3-nitrobenzaldehyde, increases with temperature.[1][3]
Issue 2: The reaction is sluggish or incomplete, possibly due to poor solubility.
Possible Cause: Although the compound appears to be in solution, it may not be fully dissolved at the molecular level, leading to a low effective concentration.
Troubleshooting Steps:
-
Confirm Complete Dissolution: Visually inspect the reaction mixture for any undissolved particles. If the solution is cloudy or contains suspended solids, solubility is likely the issue.
-
Employ a More Aggressive Solubilization Technique:
-
Increase Co-solvent Concentration: If you are already using a co-solvent, try increasing its proportion.
-
Explore Hydrotropy: Consider adding a hydrotrope such as sodium benzoate or urea to the reaction medium, particularly if the reaction is conducted in an aqueous environment.[4]
-
Utilize Micellar Solubilization: For reactions in aqueous media, adding a surfactant like sodium dodecyl sulfate (SDS) can create micelles that help to solubilize the this compound.
-
Issue 3: Adjusting the pH to improve solubility is causing side reactions or degradation.
Possible Cause: The oxime functional group or other parts of the molecule may be sensitive to strongly acidic or basic conditions.
Troubleshooting Steps:
-
Determine the pKa: If possible, determine the pKa of this compound experimentally or through computational methods. This will allow for a more targeted pH adjustment.
-
Use a Buffered System: Instead of adding a strong acid or base, use a buffer solution to maintain the pH in a narrow, optimal range for both solubility and stability.
-
Protecting Groups: If the molecule is highly sensitive to the required pH, consider using a protecting group for the sensitive functionality if it does not interfere with the desired reaction.
Data Presentation
Table 1: Solubility of 3-Nitrobenzaldehyde in Various Solvents at Different Temperatures (used as a proxy for this compound)
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| N,N-Dimethylformamide | 273.15 | 495.3 |
| 283.15 | 589.1 | |
| 293.15 | 701.2 | |
| 303.15 | 834.5 | |
| Acetone | 273.15 | 412.8 |
| 283.15 | 501.2 | |
| 293.15 | 605.7 | |
| 303.15 | 728.4 | |
| Acetonitrile | 273.15 | 398.7 |
| 283.15 | 485.3 | |
| 293.15 | 586.2 | |
| 303.15 | 704.9 | |
| Ethyl Acetate | 273.15 | 289.4 |
| 283.15 | 365.2 | |
| 293.15 | 457.8 | |
| 303.15 | 571.3 | |
| Toluene | 273.15 | 210.6 |
| 283.15 | 278.4 | |
| 293.15 | 365.1 | |
| 303.15 | 475.8 | |
| Methanol | 273.15 | 189.2 |
| 283.15 | 245.1 | |
| 293.15 | 315.7 | |
| 303.15 | 405.3 | |
| Ethanol | 273.15 | 145.7 |
| 283.15 | 192.3 | |
| 293.15 | 251.4 | |
| 303.15 | 327.8 | |
| n-Propanol | 273.15 | 118.9 |
| 283.15 | 158.7 | |
| 293.15 | 209.6 | |
| 303.15 | 275.4 | |
| n-Butanol | 273.15 | 98.6 |
| 283.15 | 132.5 | |
| 293.15 | 176.8 | |
| 303.15 | 234.1 | |
| Isopropanol | 273.15 | 85.4 |
| 283.15 | 115.2 | |
| 293.15 | 154.7 | |
| 303.15 | 206.9 | |
| Cyclohexane | 273.15 | 8.7 |
| 283.15 | 12.3 | |
| 293.15 | 17.1 | |
| 303.15 | 23.5 |
Data adapted from a study on 3-nitrobenzaldehyde and should be used as a qualitative guide for this compound.
Experimental Protocols
Protocol 1: Co-solvent Screening for Improved Solubility
Objective: To identify an effective co-solvent and its minimum required concentration to dissolve this compound in a primary reaction solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., water, toluene)
-
Potential co-solvents (e.g., DMF, DMSO, ethanol, acetonitrile, PEG 400)
-
Small vials with caps
-
Vortex mixer
-
Graduated pipettes or syringes
Procedure:
-
Initial Insolubility Check: In a vial, add a known amount of this compound (e.g., 10 mg) to 1 mL of the primary reaction solvent. Vortex the mixture to confirm insolubility.
-
Prepare Co-solvent Stock Solutions: Prepare stock solutions of each potential co-solvent in the primary solvent at various concentrations (e.g., 10%, 25%, 50% v/v).
-
Stepwise Addition: To the vial containing the undissolved this compound, add the lowest concentration co-solvent mixture dropwise while vortexing.
-
Observe Dissolution: Continue adding the co-solvent mixture until the this compound is completely dissolved. Record the total volume of the co-solvent mixture added.
-
Determine Minimum Concentration: Calculate the minimum concentration of the co-solvent required for complete dissolution.
-
Scale-up to Reaction: Based on the screening results, prepare the reaction solvent mixture with the lowest effective concentration of the chosen co-solvent. Ensure the this compound is fully dissolved in this mixture before adding other reagents.
Visualizations
Caption: A workflow for troubleshooting poor solubility of this compound.
Caption: Relationship between this compound and solubilization techniques.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Nitrobenzaldoxime for Researchers
For professionals in chemical research and drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Nitrobenzaldoxime is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of the primary synthesis methods for this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
The synthesis of this compound is typically a two-stage process. The first stage involves the synthesis of the precursor, 3-Nitrobenzaldehyde, followed by its conversion to this compound through an oximation reaction. This guide will compare the common methods for both stages of this synthesis.
Part 1: Synthesis of the Intermediate: 3-Nitrobenzaldehyde
The primary routes to 3-Nitrobenzaldehyde involve the nitration of benzaldehyde or the oxidation of 3-nitrotoluene. The direct nitration of benzaldehyde is the most common and generally higher-yielding approach.
Comparison of 3-Nitrobenzaldehyde Synthesis Methods
| Method | Starting Material | Key Reagents | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Method A: Direct Nitration | Benzaldehyde | Nitric Acid, Sulfuric Acid | 65-75%[1][2][3] | Single-step, high yield, readily available starting materials.[2] | Requires careful temperature control to minimize by-product formation.[4] |
| Method B: Oxidation | 3-Nitrotoluene | Oxidizing agents (e.g., Chromium trioxide) | Moderate | Utilizes a different starting material which may be advantageous based on availability. | Can require harsh reaction conditions and stoichiometric amounts of heavy metal oxidants. |
| Method C: Multi-step from 3-Nitrotoluene | 3-Nitrotoluene | N-Bromosuccinimide, then hydrolysis | Low (overall) | Avoids direct handling of potent nitrating agents. | Multiple steps lead to a lower overall yield and increased complexity. |
Experimental Protocols for 3-Nitrobenzaldehyde Synthesis
Method A: Direct Nitration of Benzaldehyde
This protocol is adapted from established laboratory procedures for the nitration of aromatic compounds.
-
In a flask equipped with a stirrer and a dropping funnel, cool 19 mL of concentrated sulfuric acid in an ice bath.
-
Slowly add 8.7 mL of fuming nitric acid to the sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, dissolve 2.12 g of benzaldehyde.
-
Slowly add the benzaldehyde to the nitrating mixture, maintaining the reaction temperature at approximately 15 °C.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Pour the reaction mixture over crushed ice and filter the resulting yellow precipitate.
-
Wash the crude product with cold water and then with a 5% sodium bicarbonate solution.
-
Recrystallize the crude 3-Nitrobenzaldehyde from a suitable solvent like a toluene/petroleum ether mixture to obtain the purified product.
Part 2: Synthesis of this compound from 3-Nitrobenzaldehyde
The conversion of 3-Nitrobenzaldehyde to this compound is an oximation reaction, which involves reacting the aldehyde with hydroxylamine or one of its salts. Various conditions can be employed for this transformation, offering a trade-off between reaction time, yield, and environmental impact.
Comparison of Oximation Methods
| Method | Key Reagents | Solvent | Catalyst | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Method 1: Conventional Oximation | Hydroxylamine hydrochloride, Sodium carbonate | Methanol | None | High (typically >90%) | Reliable and high-yielding method. | Requires an organic solvent. |
| Method 2: Green Synthesis | Hydroxylamine hydrochloride | Mineral Water/Methanol | None | High (typically >90%) | Environmentally friendly, uses a readily available and non-toxic solvent system. | May require slightly longer reaction times compared to conventional methods. |
| Method 3: Acid-Catalyzed Oximation | Hydroxylamine hydrochloride | Acetonitrile | Oxalic Acid | 90-95% | High yields in a non-aqueous solvent. | Requires the use of an additional acid catalyst. |
| Method 4: Solid-Phase Grinding | Hydroxylamine hydrochloride, Bismuth oxide | Solvent-free | Bismuth oxide | 60-98% | Solvent-free, environmentally friendly approach. | Yield can be variable depending on the substrate. |
Experimental Protocols for this compound Synthesis
Method 1: Conventional Oximation
This protocol is a standard procedure for the synthesis of aldoximes.
-
Dissolve 1.51 g (10 mmol) of 3-Nitrobenzaldehyde in 20 mL of methanol in a round-bottom flask.
-
In a separate beaker, dissolve 0.76 g (11 mmol) of hydroxylamine hydrochloride and 0.58 g (5.5 mmol) of anhydrous sodium carbonate in a minimal amount of water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the methanolic solution of 3-Nitrobenzaldehyde.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue to precipitate the crude this compound.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent if necessary.
Method 2: Green Synthesis in Mineral Water
This environmentally friendly protocol utilizes mineral water as a solvent.
-
In a reaction vessel, place 0.38 g (2.5 mmol) of 3-Nitrobenzaldehyde and 0.21 g (3.0 mmol) of hydroxylamine hydrochloride.
-
Add 20 mL of a 1:1 (v/v) mixture of mineral water and methanol to the vessel.
-
Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Upon completion, extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the product.
Visualization of Synthetic Pathways
To aid in the conceptualization of the synthesis processes, the following diagrams illustrate the general reaction scheme and a decision-making workflow for method selection.
Caption: General two-stage synthesis of this compound.
Caption: Decision workflow for selecting a synthesis method.
References
A Comparative Guide to 3-Nitrobenzaldoxime and Its Isomers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-nitrobenzaldoxime and its ortho- and para-isomers, focusing on their synthesis, physicochemical properties, and reactivity. The information herein is intended to assist researchers in selecting the appropriate isomer for their specific synthetic applications, particularly in the realm of drug discovery and development.
Physicochemical Properties
The position of the nitro group on the benzaldehyde ring significantly influences the physical properties of both the parent aldehyde and its corresponding oxime. These differences in properties, such as melting point, boiling point, and solubility, can have practical implications for reaction setup and product purification.
Nitrobenzaldehyde Isomers: A Comparative Overview
| Property | 2-Nitrobenzaldehyde | 3-Nitrobenzaldehyde | 4-Nitrobenzaldehyde |
| CAS Number | 552-89-6 | 99-61-6 | 555-16-8 |
| Molecular Formula | C₇H₅NO₃ | C₇H₅NO₃ | C₇H₅NO₃ |
| Molecular Weight | 151.12 g/mol | 151.12 g/mol | 151.12 g/mol |
| Appearance | Pale yellow crystalline powder[1] | Yellow crystalline solid[2] | Pale yellow crystalline solid[3][4] |
| Melting Point | 41-44 °C | 55-58 °C | 103-106 °C |
| Boiling Point | 153 °C at 23 mmHg | 164 °C at 31 hPa | 273.1 °C (rough estimate) |
| Solubility | Insoluble in water; soluble in organic solvents. | Sparingly soluble in water; soluble in ethanol and ether. | Soluble in water, ethanol, benzene, glacial acetic acid; slightly soluble in ether. |
Nitrobenzaldoxime Isomers: A Comparative Overview
| Property | 2-Nitrobenzaldoxime | This compound | 4-Nitrobenzaldoxime |
| CAS Number | 6635-41-2 | 3431-62-7 | 1129-37-9 |
| Molecular Formula | C₇H₆N₂O₃ | C₇H₆N₂O₃ | C₇H₆N₂O₃ |
| Molecular Weight | 166.13 g/mol | 166.13 g/mol | 166.14 g/mol |
| Appearance | Light yellow powder | - | Light yellow crystalline powder |
| Melting Point | 98-100 °C | 123-125 °C | 126-130 °C |
| Boiling Point | 305.2 °C at 760 mmHg | 295.2 °C at 760 mmHg | 304.2 °C at 760 mmHg |
| Solubility | - | - | - |
Synthesis and Reactivity in a Comparative Context
The synthetic routes to nitrobenzaldehyde isomers and their subsequent reactivity are dictated by the electronic effects of the nitro group. The direct nitration of benzaldehyde predominantly yields the meta-isomer (3-nitrobenzaldehyde) due to the meta-directing effect of the aldehyde group. The synthesis of the ortho- and para-isomers in high yield often requires alternative strategies.
The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nitro group, making nitrobenzaldehydes more reactive towards nucleophiles than benzaldehyde itself. This effect is most pronounced in the ortho- and para-isomers where the nitro group can participate in resonance stabilization of the negative charge in the transition state. However, the ortho-isomer's reactivity can be tempered by steric hindrance from the adjacent nitro group.
In contrast, the meta-isomer's reactivity is primarily influenced by the inductive effect of the nitro group, which is weaker than the resonance effect. This nuanced reactivity makes 3-nitrobenzaldehyde a valuable and selective building block in the synthesis of complex molecules, most notably in the pharmaceutical industry.
Caption: Logical workflow for the synthesis of dihydropyridine calcium channel blockers.
Application in Drug Synthesis: The Case for the Meta Isomer
3-Nitrobenzaldehyde is a key intermediate in the synthesis of several dihydropyridine calcium channel blockers, such as nitrendipine, nicardipine, and nimodipine. These drugs are widely used in the treatment of hypertension and angina. The synthesis of the dihydropyridine core is often achieved through the Hantzsch pyridine synthesis, a multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen source.
The choice of 3-nitrobenzaldehyde as the aldehyde component is crucial for the pharmacological activity of the final drug molecule. The meta-position of the nitro group is sterically and electronically favorable for the desired biological activity at the L-type calcium channel. While the ortho- and para-isomers could also be used in the Hantzsch synthesis, the resulting dihydropyridine derivatives exhibit different pharmacological profiles, often with reduced potency or altered selectivity.
Experimental Protocols
Synthesis of 3-Nitrobenzaldehyde via Nitration of Benzaldehyde
Materials:
-
Benzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
tert-Butyl methyl ether
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄)
-
Toluene
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Petroleum ether (60-80 °C)
Procedure:
-
In a three-neck flask equipped with a thermometer and an addition funnel, cool 89 mL of concentrated H₂SO₄ in an ice bath.
-
Carefully add 45 mL of fuming HNO₃ to the sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.
-
To this nitrating mixture, add 10.6 g (10.2 mL) of benzaldehyde dropwise, maintaining the temperature at 15 °C. This addition should take approximately one hour.
-
Remove the ice bath and allow the reaction mixture to stir overnight at room temperature.
-
Pour the reaction mixture onto 500 g of crushed ice in a beaker.
-
Collect the yellow precipitate by suction filtration and wash it with 200 mL of cold water.
-
Dissolve the crude product in 125 mL of tert-butyl methyl ether and wash it with 125 mL of a 5% NaHCO₃ solution in a separatory funnel.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent using a rotary evaporator.
-
Recrystallize the residue from a mixture of toluene and petroleum ether (60-80 °C) to obtain pure 3-nitrobenzaldehyde.
Synthesis of this compound from 3-Nitrobenzaldehyde
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve 3-nitrobenzaldehyde in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.
-
Add the hydroxylamine hydrochloride solution to the ethanolic solution of 3-nitrobenzaldehyde with stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the this compound product often precipitates out of the solution.
-
The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Caption: Experimental workflow for the synthesis of nitrobenzaldoximes.
Conclusion
The choice between this compound and its ortho- and para-isomers in synthesis is a critical decision that depends on the desired final product and the intended application. While the ortho- and para-isomers exhibit enhanced reactivity in some contexts due to resonance effects, the meta-isomer offers a unique combination of reactivity and steric accessibility that makes it an indispensable precursor in the synthesis of important pharmaceuticals. Understanding the distinct properties and reactivity profiles of these isomers allows for the strategic design of synthetic routes and the efficient production of target molecules.
References
A Comparative Analysis of 3-Nitrobenzaldoxime and its Para-Isomer, 4-Nitrobenzaldoxime: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between positional isomers is critical for designing effective and specific therapeutic agents. This guide provides a comparative analysis of 3-Nitrobenzaldoxime and its para-isomer, 4-Nitrobenzaldoxime, focusing on their physicochemical properties, synthesis, and potential biological activities.
While both this compound and 4-Nitrobenzaldoxime share the same molecular formula (C₇H₆N₂O₃) and molecular weight (166.13 g/mol ), the position of the nitro group on the benzene ring significantly influences their electronic properties and, consequently, their reactivity and biological interactions.[1] This guide summarizes the available data to facilitate a clear comparison between these two isomers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 4-Nitrobenzaldoxime is presented below. These properties are crucial for understanding the behavior of these compounds in various experimental settings.
| Property | This compound | 4-Nitrobenzaldoxime |
| Molecular Formula | C₇H₆N₂O₃ | C₇H₆N₂O₃ |
| Molecular Weight | 166.13 g/mol [1] | 166.13 g/mol [2] |
| Melting Point | 121 °C[3] | 126-130 °C[2] |
| Appearance | - | Light yellow crystalline powder |
| Boiling Point | - | 304.2 °C at 760 mmHg |
| pKa (Predicted) | - | 9.97 ± 0.10 |
| LogP | 1.92610 | 1.92610 |
The para-isomer, 4-Nitrobenzaldoxime, exhibits a higher melting point, which can be attributed to its more symmetrical structure, allowing for more efficient packing in the crystal lattice. The electronic effect of the nitro group is a key differentiator between the two isomers. In the para position, the nitro group exerts a strong electron-withdrawing effect through both resonance and inductive effects, which can influence the acidity of the oxime proton and the reactivity of the molecule. In the meta position, the nitro group's electron-withdrawing effect is primarily inductive, which is generally weaker than the combined effects in the para-isomer.
Experimental Protocols
Synthesis of Nitrobenzaldoximes
The synthesis of this compound and 4-Nitrobenzaldoxime is typically a two-step process, starting with the nitration of benzaldehyde to produce the respective nitrobenzaldehyde isomer, followed by the conversion of the aldehyde to an oxime.
Step 1: Synthesis of 3-Nitrobenzaldehyde and 4-Nitrobenzaldehyde (General Protocol)
A common method for the synthesis of nitrobenzaldehydes involves the nitration of benzaldehyde using a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by the reaction conditions.
-
Materials: Benzaldehyde, fuming nitric acid, concentrated sulfuric acid, ice.
-
Procedure:
-
A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled in an ice bath.
-
Benzaldehyde is added dropwise to the cooled nitrating mixture while maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred for a specified time and then poured onto crushed ice.
-
The precipitated nitrobenzaldehyde isomers are then separated and purified, often by recrystallization.
-
It is important to note that the nitration of benzaldehyde typically yields a mixture of isomers, with the meta-isomer being the major product.
Step 2: Synthesis of this compound and 4-Nitrobenzaldoxime from their respective aldehydes (General Protocol)
The conversion of the nitrobenzaldehyde to its corresponding oxime is achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base.
-
Materials: 3-Nitrobenzaldehyde or 4-Nitrobenzaldehyde, hydroxylamine hydrochloride, sodium hydroxide or sodium carbonate, ethanol, water.
-
Procedure:
-
The respective nitrobenzaldehyde is dissolved in a suitable solvent, such as ethanol.
-
An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) is added to the aldehyde solution.
-
The reaction mixture is stirred, often with heating, for a period to allow for the formation of the oxime.
-
The product is then isolated by cooling the mixture and collecting the precipitated solid by filtration.
-
The crude oxime can be purified by recrystallization.
-
Below is a visual representation of the general synthesis workflow.
Comparative Biological Activity
While direct comparative experimental data for this compound and 4-Nitrobenzaldoxime is limited in the available literature, the structural differences suggest potential variations in their biological activities.
Cholinesterase Inhibition
Oximes are a class of compounds known to act as cholinesterase inhibitors or reactivators. Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine and are used in the treatment of conditions like Alzheimer's disease. The inhibitory potency of a molecule is often influenced by its ability to bind to the active site of the acetylcholinesterase (AChE) enzyme.
The difference in the electronic distribution of the meta- and para-isomers could lead to different binding affinities with the AChE active site. The stronger electron-withdrawing nature of the para-nitro group might influence the interaction with specific residues in the enzyme's active site. However, without experimental IC₅₀ values from a comparative study, it is not possible to definitively state which isomer is a more potent inhibitor.
The general mechanism of reversible cholinesterase inhibition is depicted in the following diagram.
Antimicrobial Activity
Nitro-aromatic compounds are known to possess a broad spectrum of antimicrobial activities. The mode of action often involves the reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species that can damage cellular components.
Derivatives of 3-nitrobenzaldehyde have been shown to exhibit antibacterial and antifungal activities. For instance, a study on 3-nitrobenzaldehyde thiosemicarbazone and its metal complexes showed activity against various bacteria and fungi. Similarly, other studies have reported the antifungal activity of nitrobenzoate derivatives. While these findings suggest that both this compound and 4-Nitrobenzaldoxime could have antimicrobial properties, a direct comparison of their minimum inhibitory concentrations (MIC) against a range of pathogens is necessary to determine their relative efficacy.
Conclusion
This compound and 4-Nitrobenzaldoxime, while structurally similar, are expected to exhibit differences in their physicochemical and biological properties due to the distinct electronic effects of the meta- and para-nitro groups. The para-isomer's higher melting point suggests stronger intermolecular forces in the solid state. Theoretically, the electronic differences could translate to variations in their potency as cholinesterase inhibitors and antimicrobial agents.
However, a significant gap exists in the scientific literature regarding direct comparative studies of these two isomers. Further research with head-to-head experimental evaluations is crucial to fully elucidate their relative reactivity, stability, and biological potential. Such studies would provide valuable data for medicinal chemists and drug development professionals in the rational design of new therapeutic agents.
References
- 1. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Nitrobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
Cross-validation is a critical component of analytical method lifecycle management, particularly in regulated environments such as the pharmaceutical industry.[1][2] It is the process of demonstrating that two or more analytical methods are equivalent and yield comparable results.[3][4] This is essential when transferring methods between laboratories or when data from different analytical techniques need to be correlated.
Comparative Analysis of Analytical Methods
The choice between HPLC and GC-MS for the analysis of 3-Nitrobenzaldoxime will depend on several factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis. HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, while GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile analytes.
Data Presentation: Comparison of Validation Parameters
The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of nitroaromatic compounds, providing a basis for a cross-validation study of this compound. These values are representative of what would be expected from validated analytical methods.
Table 1: Comparison of Key Validation Parameters for HPLC-UV and GC-MS Methods
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 103.0% | Typically 80 - 120% |
| Precision (% RSD) | |||
| - Repeatability (Intra-day) | < 1.5% | < 2.0% | Typically ≤ 2% |
| - Intermediate Precision (Inter-day) | < 2.0% | < 2.5% | Typically ≤ 3% |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.01 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL | ~ 0.03 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | Demonstrated by peak purity and resolution from potential impurities. | Demonstrated by unique mass fragmentation patterns and retention time. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[5] |
| Robustness | Insensitive to minor changes in mobile phase composition, pH, and flow rate. | Insensitive to minor changes in oven temperature ramp rate and gas flow rate. | The reliability of an analysis with respect to deliberate variations in method parameters. |
Data is synthesized based on typical performance characteristics of these methods for related nitroaromatic compounds.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the HPLC-UV and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is based on reverse-phase chromatography, which is suitable for separating polar to moderately non-polar compounds.
-
Chromatographic System: Agilent 1260 Infinity II HPLC or equivalent with a UV detector.
-
Column: C18 bonded silica gel column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.05 M dipotassium hydrogen phosphate buffer (with pH adjusted to 7.5 with phosphoric acid) and methanol (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the assay (e.g., 1-50 µg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the trace-level detection and quantification of this compound, assuming it is sufficiently volatile and thermally stable.
-
GC-MS System: Shimadzu GCMS-QP2050 or equivalent.
-
Column: SH-I-5Sil MS (30 m × 0.25 mm × 0.25 µm) or similar 5% phenyl-methylpolysiloxane column.
-
Oven Temperature Program: Start at 100°C (hold for 1 min), ramp at 8°C/min to 180°C (hold for 2 min), then ramp at 20°C/min to 250°C (hold for 2 min).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant linear velocity of 36.5 cm/s.
-
Injection Mode: Split (10:1 ratio).
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 250°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 166 for the molecular ion).
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate to a final concentration within the linear range of the assay (e.g., 20-200 µg/L).
Mandatory Visualizations
Diagrams created using Graphviz provide a clear visual representation of complex workflows and relationships.
Caption: Workflow for the cross-validation of two analytical methods.
References
Benchmarking 3-Nitrobenzaldoxime Derivatives: A Comparative Guide for Therapeutic Agent Performance
In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is a paramount objective. Among the myriad of chemical scaffolds under investigation, 3-Nitrobenzaldoxime derivatives have emerged as a promising class of compounds with potential applications across various therapeutic areas, including antimicrobial, anticancer, and neuroprotective domains. This guide provides a comparative analysis of the performance of this compound derivatives against other therapeutic alternatives, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their evaluation.
Comparative Performance Data
The therapeutic efficacy of this compound derivatives is benchmarked against established therapeutic agents in several key areas. The following tables summarize the quantitative performance data, primarily focusing on in vitro assays that are fundamental to early-stage drug discovery.
Antimicrobial Activity
The antimicrobial potential of nitroaromatic compounds, including derivatives of this compound, has been a subject of significant interest. The minimum inhibitory concentration (MIC) is a crucial metric for quantifying the potency of an antimicrobial agent.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference Standard (Drug) |
| Nitrobenzimidazole Derivative XY-1 | Moderate Activity | Good Activity | - | Streptomycin |
| Nitrobenzimidazole Derivative XY-2 | Moderate Activity | - | - | Streptomycin |
| Nitrobenzimidazole Derivative XY-3 | Equipotent to Standard | - | - | Streptomycin |
| Reference Standard: Streptomycin | - | - | - | - |
Note: Specific MIC values for this compound derivatives were not available in the public domain at the time of this review. The data presented is for structurally related nitrobenzimidazole derivatives to provide a contextual benchmark. "Moderate" and "Good" activity are as described in the source literature, with "Equipotent" indicating similar activity to the standard.[1]
Anticancer Activity
The cytotoxic effects of novel chemical entities against various cancer cell lines are a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is the standard measure of a compound's potency in inhibiting cancer cell growth.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Reference Standard (Drug) |
| β-keto-1,2,3-triazole derivative 3b | 43.6 | - | - | Doxorubicin |
| β-keto-1,2,3-triazole derivative 3c | 44.4 | - | - | Doxorubicin |
| β-keto-1,2,3-triazole derivative 3d | 46.1 | - | - | Doxorubicin |
| β-keto-1,2,3-triazole derivative 3e | 39.3 | - | - | Doxorubicin |
| Benzoimidazole-4-methylacetate 68 | - | - | 70 | - |
| Benzoimidazole-4-carboxylic acid 69 | - | - | 87 | - |
| Reference Standard: Doxorubicin | 1.9 | 0.2 | - | - |
Cholinesterase Inhibition
In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterase enzymes (AChE and BChE) is a key therapeutic strategy. The IC50 value indicates the concentration of an inhibitor required to reduce the activity of the enzyme by half.
Table 3: Comparative Cholinesterase Inhibition (IC50 in µM)
| Compound/Derivative | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) | Reference Standard (Drug) |
| Thienobenzo-1,2,3-triazole derivative 8 | 2.6 - 3.2 | 0.3 - 0.4 | Galantamine |
| Thienobenzo-1,2,3-triazole derivative 11 | 2.6 - 3.2 | - | Galantamine |
| Carbamate derivative 12 | 17.41 | - | - |
| Reference Standard: Galantamine | - | - | - |
Note: The data represents the performance of other heterocyclic compounds as cholinesterase inhibitors, providing a reference point for the expected potency of novel inhibitors.[4][5]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.
Broth Microdilution Method for MIC Determination
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Ellman's Method for Acetylcholinesterase Inhibition
Ellman's method is a simple, rapid, and sensitive colorimetric method for the determination of cholinesterase activity.
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution, and acetylthiocholine iodide (ATCI) solution.
-
Assay Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test inhibitor solution.
-
Enzyme Addition: Add the acetylcholinesterase enzyme solution to initiate the reaction.
-
Substrate Addition: Start the reaction by adding the ATCI substrate.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction. The percentage of inhibition is calculated by comparing the rates of reaction with and without the inhibitor.
Visualizing Mechanisms and Workflows
To further elucidate the context of these therapeutic strategies, the following diagrams illustrate a key signaling pathway and a representative experimental workflow.
The above diagram illustrates a typical workflow for evaluating the anticancer properties of this compound derivatives using the MTT assay.
References
- 1. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Nitrophenyl-Dihydropyridine Calcium Channel Blockers
For Immediate Release
This guide provides a detailed comparison of the efficacy of a specific class of calcium channel blockers (CCBs), the nitrophenyl-dihydropyridines, against other prominent CCBs. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform future research and development in this therapeutic area.
The dihydropyridine (DHP) class of L-type calcium channel blockers are pivotal in the management of hypertension and angina.[1] A significant subset of these compounds is synthesized from nitrobenzaldehyde derivatives, resulting in molecules such as nitrendipine, nifedipine, and nisoldipine. These drugs exert their therapeutic effects by blocking the influx of calcium into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[2] This guide will delve into a comparative analysis of their efficacy, supported by both preclinical and clinical data, against other dihydropyridine and non-dihydropyridine CCBs.
Comparative Efficacy Data
The efficacy of calcium channel blockers can be assessed through various in vitro and in vivo parameters. Preclinical evaluation often involves determining the binding affinity (Kd) to the L-type calcium channel and the concentration required to inhibit a biological response by 50% (IC50). Clinical efficacy is typically measured by outcomes such as reduction in blood pressure.
Preclinical Efficacy: Binding Affinity and Potency
The following table summarizes key preclinical data for selected nitrophenyl-dihydropyridines and other representative calcium channel blockers.
| Compound Class | Drug | Binding Affinity (Kd) (nM) | IC50 (nM) | Tissue/Assay |
| Nitrophenyl-Dihydropyridines | Nitrendipine | 0.15 - 0.26[3] | 23 (inhibition of contraction)[3] | Chick Embryo Ventricular Cells |
| Nifedipine | - | 2.9 (inhibition of contraction)[4] | Rat Aorta | |
| Nisoldipine | Higher than Nifedipine | - | Human Coronary Artery | |
| Other Dihydropyridines | Amlodipine | - | 7400 (MR antagonism) | - |
| Non-Dihydropyridines | Verapamil | - | - | - |
| Diltiazem | - | - | - |
Note: A comprehensive direct comparison of Kd values from a single study was not available in the searched literature. The provided data is compiled from multiple sources and methodologies may vary.
Clinical Efficacy: Blood Pressure Reduction
Clinical trials provide essential data on the comparative efficacy of these drugs in treating hypertension.
| Comparison | Study Design | Patient Population | Key Findings |
| Nitrendipine vs. Nifedipine | Double-blind, randomized, crossover | Mild to moderate essential hypertension | Both agents effectively reduced blood pressure with no statistically significant difference between them. In severe hypertension, nitrendipine's action was more persistent. |
| Nitrendipine vs. Nifedipine | Multicenter, randomized, double-blind | Hypertensive emergency | A 5 mg dose of nitrendipine was comparable to 10 mg of nifedipine in significantly reducing blood pressure. |
| Nisoldipine ER vs. Amlodipine | Prospective, double-blind | African American patients with hypertension | Nisoldipine ER was as effective as amlodipine in reducing 24-hour blood pressure. |
| Nisoldipine ER vs. Amlodipine | Multicentre, double-blind, double-dummy, randomized | Mild to moderate hypertension | Both drugs showed clinically equivalent antihypertensive efficacy. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of calcium channel blockers.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of a drug for its receptor, in this case, the L-type calcium channel.
Objective: To quantify the binding characteristics of a test compound to L-type calcium channels in a specific tissue preparation.
Materials:
-
Tissue homogenate (e.g., from cardiac or vascular smooth muscle)
-
Radiolabeled ligand (e.g., [3H]nitrendipine)
-
Unlabeled test compound
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue of interest and isolate the membrane fraction containing the L-type calcium channels through centrifugation.
-
Binding Reaction: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and the effect of a drug on ion currents.
Objective: To measure the inhibitory effect of a test compound on L-type calcium channel currents in isolated cells.
Materials:
-
Isolated cells (e.g., cardiomyocytes, vascular smooth muscle cells, or a cell line expressing L-type calcium channels)
-
Patch clamp rig (microscope, micromanipulator, amplifier)
-
Glass micropipettes
-
Intracellular and extracellular solutions
-
Test compound
Procedure:
-
Cell Preparation: Isolate and culture the cells of interest on a coverslip.
-
Pipette Fabrication: Pull glass micropipettes to a fine tip and fire-polish. Fill the pipette with the intracellular solution.
-
Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal".
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Current Recording: Clamp the cell membrane at a holding potential and apply depolarizing voltage steps to elicit L-type calcium currents.
-
Drug Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Data Analysis: Measure the reduction in the calcium current amplitude at each concentration to determine the IC50 value.
Visualizations
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Caption: Mechanism of Action of Dihydropyridine CCBs
Experimental Workflow for IC50 Determination
References
- 1. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 2. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Relationship of binding of a calcium channel blocker to inhibition of contraction in intact cultured embryonic chick ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic profile of the dihydropyrimidine calcium channel blockers SQ 32,547 and SQ 32,926 [correction of SQ 32,946] - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides a detailed spectroscopic comparison of 3-Nitrobenzaldoxime with structurally related compounds: 3-Nitrobenzaldehyde, 4-Nitrobenzaldoxime, and Benzaldehyde. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data for these compounds. The spectroscopic techniques covered include Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its related compounds.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons (ppm) | Aldehyde/Oxime Proton (ppm) | Solvent |
| This compound | 7.50-8.70 (m) | 8.19 (s, CH=NOH) | - |
| 3-Nitrobenzaldehyde | 7.78-8.70 (m)[1] | 10.14 (s, CHO) | CDCl₃[1] |
| 4-Nitrobenzaldoxime | 7.60-8.40 (m) | 8.20 (s, CH=NOH) | - |
| Benzaldehyde | 7.40-7.90 (m) | 10.0 (s, CHO) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons (ppm) | Aldehyde/Oxime Carbon (ppm) | Solvent |
| This compound | Data not available | Data not available | - |
| 3-Nitrobenzaldehyde | 124.49, 128.57, 130.36, 134.58, 137.39, 148.79[2] | 189.67[2] | CDCl₃[2] |
| 4-Nitrobenzaldoxime | Data not available | Data not available | - |
| Benzaldehyde | 129.0, 129.7, 134.4, 136.5 | 192.3 | CDCl₃ |
Table 3: Infrared (IR) Spectroscopy Data (ν, cm⁻¹)
| Compound | C=N / C=O Stretch (cm⁻¹) | N-O Stretch (NO₂) (cm⁻¹) | O-H Stretch (Oxime) (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | ~1600 | ~1525, ~1350 | ~3300 (broad) | ~1600-1450 |
| 3-Nitrobenzaldehyde | 1700-1715 | 1530, 1350 | - | 1611, 1580, 1470, 1445 |
| 4-Nitrobenzaldoxime | ~1600 | ~1520, ~1345 | ~3300 (broad) | ~1600-1450 |
| Benzaldehyde | 1703 | - | - | 1597, 1585, 1457 |
Table 4: UV-Visible (UV-Vis) Spectroscopy Data (λmax, nm)
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| This compound | Data not available | Data not available | - |
| 3-Nitrobenzaldehyde | ~250, ~300, ~350 | ~10000, ~1000, ~100 | Cyclohexane |
| 4-Nitrobenzaldoxime | Data not available | Data not available | - |
| Benzaldehyde | 246, 280, 290 | - | - |
Table 5: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] | Ionization Method |
| This compound | 166 | Data not available | - |
| 3-Nitrobenzaldehyde | 151 | 150, 121, 105, 93, 77, 65, 51 | Electron Ionization (EI) |
| 4-Nitrobenzaldoxime | 166 | Data not available | - |
| Benzaldehyde | 106 | 105, 77, 51 | Electron Ionization (EI) |
Structural Relationships
The following diagram illustrates the structural similarities and differences between this compound and the selected related compounds.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide. Specific parameters may vary depending on the instrument and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 300 MHz or 400 MHz NMR spectrometer.
-
Parameters: A standard proton pulse program was used. The spectral width was typically set to 12 ppm. The number of scans ranged from 16 to 64, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 75 MHz or 100 MHz NMR spectrometer.
-
Parameters: A proton-decoupled carbon pulse program was used. The spectral width was typically set to 220 ppm. A larger number of scans (1024 or more) was acquired to achieve a sufficient signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound was prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane). Serial dilutions were made to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Data Acquisition: The sample was placed in a quartz cuvette with a 1 cm path length. The spectrum was scanned over a wavelength range of 200-800 nm. The solvent was used as a blank.
Mass Spectrometry (MS)
-
Instrument: A Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Sample Introduction: The sample, dissolved in a volatile organic solvent, was injected into the GC inlet. The GC column separated the components before they entered the mass spectrometer.
-
Mass Analysis: The mass analyzer scanned a mass-to-charge (m/z) range, typically from 40 to 500 amu.
References
A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles: Evaluating 3-Nitrobenzaldoxime and Its Alternatives
For researchers, scientists, and drug development professionals, the efficient and regioselective synthesis of isoxazole scaffolds is a critical task. This guide provides an objective comparison of the application of 3-Nitrobenzaldoxime in the synthesis of 3,5-disubstituted isoxazoles with alternative synthetic methodologies. Supported by experimental data, this review delves into the nuances of 1,3-dipolar cycloaddition, condensation of α,β-unsaturated ketones, and gold-catalyzed cycloisomerization.
The isoxazole ring is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its metabolic stability and ability to act as a bioisostere for other functional groups.[1] The 3,5-disubstituted pattern is particularly common, and its synthesis has been the subject of extensive research. A primary route to these compounds involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. This compound serves as a key precursor for the in situ generation of 3-nitrobenzonitrile oxide, a highly reactive 1,3-dipole. The electron-withdrawing nature of the nitro group significantly influences the reactivity and regioselectivity of the cycloaddition reaction.
This guide compares the utility of this compound in this context with two prominent alternative methods for synthesizing 3,5-disubstituted isoxazoles: the classical condensation of α,β-unsaturated ketones (chalcones) with hydroxylamine and the modern gold-catalyzed cycloisomerization of α,β-acetylenic oximes.
Comparison of Synthetic Methodologies
The choice of a synthetic strategy for 3,5-disubstituted isoxazoles is dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and tolerance of various functional groups. The following table provides a comparative overview of the three methods.
| Synthesis Method | Starting Materials | Key Reagents | Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Limitations |
| 1,3-Dipolar Cycloaddition | Aldoxime (e.g., this compound), Alkyne | Oxidant (e.g., NCS, bleach), Base (e.g., Triethylamine) | Mild to moderate temperatures (e.g., 50°C in DES) | 4-8 hours | 60-85% | High modularity, good regioselectivity with terminal alkynes.[2] | Requires in situ generation of unstable nitrile oxide, potential for dimerization. |
| Condensation of α,β-Unsaturated Ketones | Chalcone, Hydroxylamine hydrochloride | Base (e.g., Sodium acetate), Acid (e.g., Acetic acid) | Reflux in ethanol | 8-10 hours | 65-82% | Readily available starting materials, straightforward procedure.[2] | Can lack regioselectivity with unsymmetrical ketones. |
| Gold-Catalyzed Cycloisomerization | α,β-Acetylenic oxime | AuCl₃ (catalyst) | Mild conditions (e.g., 30°C in DCM) | 1 hour | up to 93% | High yields, very short reaction times, mild conditions.[3] | Requires synthesis of α,β-acetylenic oxime precursor, cost of gold catalyst. |
Experimental Protocols
Detailed experimental procedures for the synthesis of a representative 3,5-disubstituted isoxazole, 3-(3-nitrophenyl)-5-phenylisoxazole, using each of the three methodologies are provided below.
Method 1: 1,3-Dipolar Cycloaddition using this compound
This protocol involves the in situ generation of 3-nitrobenzonitrile oxide from this compound, followed by its cycloaddition with phenylacetylene.
Materials:
-
This compound (1.66 g, 10 mmol)
-
Phenylacetylene (1.02 g, 10 mmol)
-
N-Chlorosuccinimide (NCS) (1.34 g, 10 mmol)
-
Triethylamine (1.5 mL, 11 mmol)
-
Chloroform (50 mL)
Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer, dissolve this compound in 50 mL of chloroform.
-
Add N-Chlorosuccinimide (NCS) to the solution and stir for 30 minutes at room temperature to form the corresponding hydroximoyl chloride.
-
Add phenylacetylene to the reaction mixture.
-
Slowly add triethylamine dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature for 4 hours.
-
Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield 3-(3-nitrophenyl)-5-phenylisoxazole.
Method 2: Condensation of α,β-Unsaturated Ketone (Chalcone)
This method involves the synthesis of a chalcone precursor via a Claisen-Schmidt condensation, followed by cyclization with hydroxylamine.
Part A: Synthesis of (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone) Materials:
-
3-Nitroacetophenone (1.65 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Sodium hydroxide (0.4 g, 10 mmol)
-
Ethanol (20 mL)
-
Water (20 mL)
Procedure:
-
In a flask, dissolve 3-nitroacetophenone and benzaldehyde in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide to the stirred mixture.
-
Continue stirring at room temperature for 2-3 hours, during which a precipitate will form.
-
Filter the precipitated chalcone, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Dry the product to obtain the chalcone.
Part B: Synthesis of 3-(3-nitrophenyl)-5-phenylisoxazole Materials:
-
(E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one (2.53 g, 10 mmol)
-
Hydroxylamine hydrochloride (0.7 g, 10 mmol)
-
Sodium acetate (0.82 g, 10 mmol)
-
Glacial acetic acid (catalytic amount)
-
Ethanol (50 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve the chalcone and hydroxylamine hydrochloride in ethanol.[2]
-
Add sodium acetate and a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 8-10 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 3-(3-nitrophenyl)-5-phenylisoxazole.
Method 3: Gold-Catalyzed Cycloisomerization
This method requires the synthesis of the corresponding α,β-acetylenic oxime followed by gold-catalyzed cyclization.
Part A: Synthesis of (E)-1-(3-nitrophenyl)-3-phenylprop-2-yn-1-one oxime Materials:
-
1-(3-nitrophenyl)-3-phenylprop-2-yn-1-one (2.51 g, 10 mmol)
-
Hydroxylamine hydrochloride (0.7 g, 10 mmol)
-
Pyridine (0.8 mL, 10 mmol)
-
Methanol (30 mL)
Procedure:
-
Synthesize 1-(3-nitrophenyl)-3-phenylprop-2-yn-1-one via Sonogashira coupling of 3-nitrobenzoyl chloride with phenylacetylene.
-
In a flask, dissolve the α,β-acetylenic ketone in methanol.
-
Add hydroxylamine hydrochloride and pyridine to the solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the α,β-acetylenic oxime.
Part B: Synthesis of 3-(3-nitrophenyl)-5-phenylisoxazole Materials:
-
(E)-1-(3-nitrophenyl)-3-phenylprop-2-yn-1-one oxime (2.66 g, 10 mmol)
-
Gold(III) chloride (AuCl₃) (30.3 mg, 0.1 mmol, 1 mol%)
-
Dichloromethane (DCM) (50 mL)
Procedure:
-
Dissolve the α,β-acetylenic oxime in dichloromethane in a 100 mL round-bottom flask.
-
Add gold(III) chloride to the solution and stir the mixture at 30°C for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to obtain 3-(3-nitrophenyl)-5-phenylisoxazole.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic methods discussed.
Conclusion
The synthesis of 3,5-disubstituted isoxazoles can be effectively achieved through multiple synthetic routes, each with its own set of advantages and limitations. The use of This compound in 1,3-dipolar cycloaddition reactions offers a highly versatile and modular approach, with the nitro group influencing the reactivity of the in situ generated nitrile oxide. This method is particularly useful for creating a diverse library of isoxazoles by varying the alkyne component.
The condensation of α,β-unsaturated ketones represents a more classical and often simpler approach, relying on readily available starting materials. However, it may present challenges in controlling regioselectivity for certain substitution patterns.
Gold-catalyzed cycloisomerization stands out as a modern, highly efficient method that provides rapid access to isoxazoles in high yields under mild conditions. The primary drawback is the need to synthesize the α,β-acetylenic oxime precursor and the cost associated with the gold catalyst.
Ultimately, the choice of synthetic method will depend on the specific target molecule, the availability of starting materials, desired scale, and the laboratory's resources. This guide provides the necessary comparative data and detailed protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
Assessing the Economic Viability of Synthetic Routes to 3-Nitrobenzaldoxime: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 3-Nitrobenzaldoxime, a crucial building block in the synthesis of various pharmaceuticals, presents multiple synthetic pathways. This guide provides a detailed comparison of the economic viability of different routes to this compound, supported by experimental data and protocols.
The synthesis of this compound is a two-stage process: the formation of the precursor, 3-nitrobenzaldehyde, followed by its conversion to the corresponding oxime. The economic feasibility of the overall process is largely dictated by the efficiency and cost of the first stage. This guide will therefore assess various reported methods for synthesizing 3-nitrobenzaldehyde and then detail the subsequent, generally high-yielding, oximation step.
Comparison of Synthetic Routes to 3-Nitrobenzaldehyde
Several methods for the synthesis of 3-nitrobenzaldehyde have been reported, primarily starting from either benzaldehyde or 3-nitrotoluene. The choice of the starting material and the synthetic strategy significantly impacts the overall yield, cost, and environmental footprint of the process.
Table 1: Comparison of Synthetic Routes to 3-Nitrobenzaldehyde
| Route | Starting Material | Key Reagents | Number of Steps | Reported Yield (%) | Reference |
| Route 1 | Benzaldehyde | Fuming Nitric Acid, Sulfuric Acid | 1 | 65.2 | [1] |
| Route 2 | 3-Nitrotoluene | Chromium Trioxide, Acetic Anhydride, Sulfuric Acid | 2 | 47.0 | [1] |
| Route 3 | 3-Nitrotoluene | N-Bromosuccinimide, Hexamethylenetetramine | 3 | 17.3 | [1] |
| Route 4 | 3-Nitrotoluene | Manganese Dioxide, Sulfuric Acid | 3 | 14.2 | [1] |
As indicated in Table 1, the direct nitration of benzaldehyde (Route 1) offers the highest yield in a single step, making it a strong candidate for economic viability.[1] Routes originating from 3-nitrotoluene involve multiple steps and generally result in lower overall yields.
Cost Analysis of this compound Synthesis
The economic viability of each route is determined by the cost of raw materials and the overall process efficiency. A simplified cost analysis for the most promising route (Route 1 for 3-nitrobenzaldehyde synthesis followed by oximation) is presented below. Prices for reagents are based on commercially available data and may vary.
Table 2: Estimated Material Cost for the Synthesis of this compound via Route 1
| Reagent | Molar Mass ( g/mol ) | Price (USD/kg)* | Moles per mole of product | Required Mass (g) | Estimated Cost (USD) |
| Benzaldehyde | 106.12 | 50 | 1.00 | 106.12 | 5.31 |
| Fuming Nitric Acid | 63.01 | 40 | 3.00 | 189.03 | 7.56 |
| Sulfuric Acid | 98.08 | 20 | - (catalyst/solvent) | - | - |
| Hydroxylamine HCl | 69.49 | 180 | 1.10 | 76.44 | 13.76 |
| Sodium Carbonate | 105.99 | 30 | 0.55 | 58.29 | 1.75 |
| Total Estimated Cost per mole of this compound | 28.38 |
*Prices are estimates and subject to change.
This analysis highlights that the cost of hydroxylamine hydrochloride is a significant contributor to the overall material cost. Therefore, optimizing the oximation step and ensuring high yields are crucial for economic efficiency.
Experimental Protocols
Detailed methodologies for the most economically viable synthetic route are provided below.
Synthesis of 3-Nitrobenzaldehyde (Route 1)
This single-step reaction involves the direct nitration of benzaldehyde.
Materials:
-
Benzaldehyde
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
Sodium Carbonate Solution
-
Petroleum Ether (60-80°C)
Procedure:
-
A nitrating mixture is prepared by carefully adding fuming nitric acid to concentrated sulfuric acid while maintaining a low temperature.
-
Benzaldehyde is then added dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 40°C.
-
After the addition is complete, the reaction mixture is stirred for an additional two hours.
-
The mixture is then poured onto crushed ice with vigorous stirring, leading to the precipitation of the crude product.
-
The yellow solid is filtered and washed sequentially with water, sodium carbonate solution, and again with water.
-
The crude product is recrystallized from petroleum ether (60-80°C) to yield pure 3-nitrobenzaldehyde.
Synthesis of this compound
This procedure is adapted from the synthesis of o-nitrobenzaldoxime and is expected to have a high yield.
Materials:
-
3-Nitrobenzaldehyde
-
Hydroxylamine Hydrochloride
-
Sodium Carbonate
-
Ethanol
-
Water
Procedure:
-
Dissolve 3-nitrobenzaldehyde in ethanol.
-
In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Add the hydroxylamine hydrochloride solution to the 3-nitrobenzaldehyde solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, the mixture is poured into cold water to precipitate the crude this compound.
-
The precipitate is filtered, washed with water, and dried to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Synthetic Pathway Diagrams
The following diagrams illustrate the synthetic routes discussed.
Caption: Direct nitration of benzaldehyde.
Caption: Two-step synthesis from 3-nitrotoluene.
Caption: Conversion to this compound.
Conclusion
Based on the available data, the direct nitration of benzaldehyde (Route 1) is the most economically viable method for the synthesis of 3-nitrobenzaldehyde, a key precursor to this compound. This route offers the highest yield in a single, straightforward step. While the cost of hydroxylamine hydrochloride for the subsequent oximation step is a notable factor, the overall process is likely to be the most cost-effective for large-scale production. The multi-step syntheses starting from 3-nitrotoluene are less economically attractive due to their lower overall yields and increased process complexity. For researchers and drug development professionals, focusing on optimizing the direct nitration of benzaldehyde and the subsequent oximation reaction will likely lead to the most efficient and economical production of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Nitrobenzaldoxime: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the responsible management of chemical waste is paramount to ensuring a safe working environment and maintaining environmental integrity. This guide provides essential, step-by-step procedures for the proper disposal of 3-Nitrobenzaldoxime, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for minimizing risks and complying with safety regulations.
Hazard Profile and Safety Summary
Quantitative Hazard Data
| Hazard Classification | GHS Hazard Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Data sourced from PubChem
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials. This procedure is based on general best practices for hazardous chemical waste management.
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container must be robust, chemically resistant, and have a secure lid.
-
Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, and absorbent pads, must also be placed in the same hazardous waste container.
-
Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure that the solvent is compatible with the other contents of the container.
3. Labeling of Hazardous Waste: Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazard pictograms (e.g., irritant)
-
The date of waste generation
4. Storage of Hazardous Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area. This area should be away from incompatible materials, such as strong oxidizing agents. The storage area should also have secondary containment to prevent the spread of material in the event of a leak.
5. Arranging for Professional Disposal: The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or municipal waste systems. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
6. Disposal of Empty Containers: Empty containers that once held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must also be collected and disposed of as hazardous waste.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

